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Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-(m-Tolyl)nicotinamide: A Core Scaffold in Medicinal Chemistry

Biaryl nicotinamides represent a cornerstone in modern drug discovery. As a privileged pharmacophore, the 2-arylnicotinamide scaffold is frequently deployed in the development of targeted therapeutics, particularly kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Biaryl nicotinamides represent a cornerstone in modern drug discovery. As a privileged pharmacophore, the 2-arylnicotinamide scaffold is frequently deployed in the development of targeted therapeutics, particularly kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides an in-depth analysis of 2-(m-Tolyl)nicotinamide (IUPAC: 2-(3-methylphenyl)pyridine-3-carboxamide), detailing its molecular architecture, synthetic methodology, and pharmacological logic.

Molecular Architecture & Physicochemical Profiling

The structural integrity of 2-(m-Tolyl)nicotinamide relies on a pyridine ring substituted with a carboxamide group at the C3 position and a 3-methylphenyl (m-tolyl) group at the C2 position [1].

The three-dimensional conformation of this molecule is critical to its biological activity. Due to the steric clash between the C3 carboxamide oxygen/nitrogen and the ortho-protons of the C2 m-tolyl group, the biaryl system is forced out of coplanarity. This non-planar dihedral angle is thermodynamically preferred and precisely mirrors the bioactive conformations required for small molecules to navigate the narrow entryways of deep, hydrophobic selectivity pockets in target enzymes.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 2-(m-Tolyl)nicotinamide, which dictate its pharmacokinetic potential and binding dynamics.

PropertyValueStructural Implication
IUPAC Name 2-(3-methylphenyl)pyridine-3-carboxamideFormal nomenclature defining regiochemistry.
PubChem CID 121230587Primary database identifier [1].
Molecular Formula C13H12N2ODefines the atomic composition.
Molecular Weight 212.25 g/mol Highly ligand-efficient (<300 Da); ideal for fragment-based drug design.
H-Bond Donors 1 (-NH2 group)Critical for interacting with hinge region backbone carbonyls.
H-Bond Acceptors 2 (C=O, Pyridine N)Facilitates bidentate anchoring in the NAD+ binding pocket.
Rotatable Bonds 2Low entropic penalty upon target binding.
Topological Polar Surface Area 56.2 ŲExcellent membrane permeability; high potential for CNS penetration.

Synthetic Methodology: Regioselective Suzuki-Miyaura Coupling

The most robust and scalable method for constructing the 2-arylnicotinamide scaffold is the regioselective Suzuki-Miyaura cross-coupling of a 2-halonicotinamide with an arylboronic acid. Traditional palladium catalysts often suffer from poor regiocontrol or require rigorous anaerobic conditions. However, utilizing an air-stable palladium complex (such as PXPd2) leverages the C3-carboxamide as a directing group, ensuring highly specific C-C bond formation[2].

SynthesisWorkflow A 2-Chloronicotinamide (Electrophile) C PXPd2 Catalyst K2CO3 Base A->C B m-Tolylboronic Acid (Nucleophile) B->C D Suzuki Coupling (MeOH, 60°C) C->D E 2-(m-Tolyl)nicotinamide (Target Scaffold) D->E Regioselective C-C Bond

Fig 1. Regioselective Suzuki coupling workflow for 2-(m-Tolyl)nicotinamide synthesis.

Self-Validating Experimental Protocol

The following protocol is designed with built-in causality and self-validation checkpoints to ensure high-fidelity synthesis.

Step 1: Reagent Preparation In a clean reaction vessel, combine 2-chloronicotinamide (1.0 mmol) and m-tolylboronic acid (1.2 mmol). Causality: A 0.2 mmol excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions that occur under basic heating conditions.

Step 2: Catalyst & Base Addition Add PXPd2 (0.05 mmol, 5 mol%) and anhydrous K2CO3 (2.0 mmol). Causality: PXPd2 is selected over traditional phosphine ligands (e.g., Pd(PPh3)4) because it is an air-stable Pd(II) complex that does not require vigorous degassing, thereby streamlining parallel synthesis workflows [2]. K2CO3 provides the optimal basicity to facilitate the transmetalation step without degrading the amide.

Step 3: Solvent Addition & Reaction Execution Suspend the mixture in reagent-grade methanol (10 mL) and heat to 60°C for 4-6 hours. Causality: Methanol is chosen because it fully dissolves the polar boronic acid and K2CO3. More importantly, the C3-carboxamide group chelates the Pd(0) active species, directing the oxidative addition exclusively to the adjacent C2-Cl bond, ensuring perfect regioselectivity.

Step 4: In-Process Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) under UV 254 nm. Validation: The reaction is deemed complete when the distinct UV-active spot corresponding to 2-chloronicotinamide is fully consumed.

Step 5: Workup & Purification Cool the mixture to room temperature, filter through a pad of Celite to remove insoluble palladium residues, and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of Ethyl Acetate and Hexane.

Step 6: Analytical Validation Confirm the final product structure and purity using LC-MS and 1H NMR. Validation: The LC-MS must display a dominant peak at [M+H]+ = 213.1 m/z . The 1H NMR spectrum must confirm the disappearance of the C2-Cl adjacent proton environment and the appearance of a distinct 3-proton singlet near 2.35 ppm, confirming the successful integration of the m-tolyl methyl group.

Pharmacophore Logic & Target Engagement

In drug development, 2-(m-Tolyl)nicotinamide is rarely an end-product; rather, it is a highly tunable starting point. The molecule operates via a dual-interaction mechanism within enzyme active sites.

  • The Pyridine-3-Carboxamide Core: This motif is a well-documented bioisostere for the nicotinamide moiety of endogenous NAD+. In PARP enzymes, the carboxamide forms a critical bidentate hydrogen-bonding network with the catalytic domain. In kinases, the pyridine nitrogen and amide hydrogens act as a universal anchor to the hinge region backbone.

  • The m-Tolyl Substituent: The addition of the 3-methylphenyl group at the C2 position exploits the hydrophobic selectivity pocket adjacent to the ATP/NAD+ binding site. The methyl group provides crucial Van der Waals contacts that exponentially increase binding affinity and target residence time.

PharmacophoreLogic A 2-(m-Tolyl)nicotinamide Pharmacophore B Pyridine-3-carboxamide Core A->B C m-Tolyl Substituent at C2 Position A->C D H-Bond Donor/Acceptor (Hinge Region/NAD+ Pocket) B->D Directs E Hydrophobic Interaction (Selectivity Pocket) C->E Directs F Target Enzyme Inhibition (Kinases, PARP) D->F Anchors E->F Enhances Affinity

Fig 2. Pharmacophore mapping of 2-(m-Tolyl)nicotinamide in enzyme binding pockets.

By understanding the causality between the chemical structure, the synthetic pathway, and the biological target, researchers can effectively utilize 2-(m-Tolyl)nicotinamide to design next-generation inhibitors with superior pharmacokinetic and pharmacodynamic profiles.

References

  • National Center for Biotechnology Information. "2-(3-Methylphenyl)pyridine-3-carboxamide | C13H12N2O | CID 121230587" PubChem Compound Summary. Accessed April 3, 2026. URL:[Link]

  • Wu Yang, Yufeng Wang, James R. Corte. "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling." Organic Letters 2003, 5, 17, 3131–3134. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(m-Tolyl)nicotinamide

Executive Summary In the landscape of modern structure-based drug design, biaryl nicotinamide derivatives serve as privileged scaffolds. 2-(m-Tolyl)nicotinamide (systematically identified as 2-(3-methylphenyl)pyridine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern structure-based drug design, biaryl nicotinamide derivatives serve as privileged scaffolds. 2-(m-Tolyl)nicotinamide (systematically identified as 2-(3-methylphenyl)pyridine-3-carboxamide) is a highly specialized structural motif utilized extensively in the development of targeted therapeutics, particularly kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol designed for high-yield, regioselective cross-coupling.

Physicochemical Profiling and Structural Causality

The pharmacological utility of 2-(m-Tolyl)nicotinamide is inextricably linked to its precise physicochemical metrics. The juxtaposition of a bulky meta-tolyl group adjacent to a primary carboxamide on a pyridine core induces significant steric hindrance. This forces the biaryl system out of coplanarity, creating a restricted rotational axis (atropisomerism). This pre-organized, non-planar conformation minimizes the entropic penalty upon binding, allowing the molecule to fit precisely into narrow, hydrophobic enzyme clefts.

The table below synthesizes the quantitative data defining this scaffold, validated against1[1].

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C13H12N2ODefines the core biaryl nicotinamide framework.
Molecular Weight 212.25 g/mol Highly favorable for oral bioavailability, well within Lipinski's Rule of 5 limits[2].
Exact Mass 212.094963 DaCritical target metric for high-resolution mass spectrometry (HRMS) validation[3].
H-Bond Donors 1 (-NH2)Essential for interacting with enzyme hinge regions (e.g., kinase ATP-binding sites).
H-Bond Acceptors 2 (C=O, Pyridine N)Facilitates robust, bidentate anchoring in target active sites.
Rotatable Bonds 2Low flexibility ensures a rigid, pre-organized bioactive conformation.

Synthetic Methodology: Regioselective Suzuki-Miyaura Cross-Coupling

Synthesizing 2-arylnicotinamides historically presented challenges due to catalyst poisoning and poor regioselectivity caused by the coordinating nature of the pyridine nitrogen and the amide group. However, by utilizing the amide moiety as a directing group, we can force the precise insertion of the Pd(0) species into the C2-Cl bond.

The following self-validating protocol is adapted from optimized methodologies published in 4[4] for the regioselective Suzuki coupling of chloronicotinamides.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Action : In an oven-dried Schlenk flask under an inert argon atmosphere, combine 2-chloronicotinamide (1.0 equiv, 0.73 mmol), m-tolylboronic acid (1.2 equiv, 0.88 mmol), and anhydrous K2CO3 (3.0 equiv, 2.19 mmol)[4].

  • Causality : The argon atmosphere prevents oxidative degradation of the active palladium species. Anhydrous K2CO3 is selected as a mild base to activate the boronic acid into a reactive boronate complex without risking the basic hydrolysis of the sensitive carboxamide group.

Step 2: Solvent & Catalyst Addition

  • Action : Suspend the mixture in reagent-grade methanol (1.5 mL) and add the air-stable PXPd2 catalyst (2 mol%, 0.015 mmol)[4].

  • Causality : Methanol is specifically chosen over ethanol. Sterically hindered cross-couplings are sluggish in ethanol, which can lead to competing hydrolysis of the 2-chloro group by trace water[4]. The PXPd2 catalyst is highly efficient for chelation-directed insertions[5].

Step 3: Reaction Execution

  • Action : Heat the mixture to 55 °C with continuous magnetic stirring for 1 hour[4]. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Causality : The primary carboxamide moiety acts as a directing group, chelating the active Pd(0) species and guiding it specifically to the C2 carbon-chloride bond. This ensures strict regioselectivity and rapid conversion at a relatively low temperature (55 °C)[4].

Step 4: Workup & Extraction

  • Action : Cool the mixture, concentrate under reduced pressure to remove methanol, and partition the residue between distilled water (10 mL) and ethyl acetate (10 mL)[4]. Extract the aqueous layer twice more with ethyl acetate.

  • Causality : Removing methanol prior to aqueous partition prevents the formation of a miscible single phase, ensuring the quantitative transfer of the organic product into the ethyl acetate layer while inorganic salts remain trapped in the aqueous phase.

Step 5: Purification & Validation

  • Action : Dry the combined organic layers over anhydrous MgSO4, filter, concentrate, and purify via flash column chromatography[4].

  • Causality (Self-Validation) : The system is validated via LC-MS (requiring an [M+H]+ peak at m/z 213.10) and 1H-NMR. The NMR spectra must confirm the meta-methyl substitution via a distinct singlet integration (3H) near 2.3 ppm, definitively differentiating it from potential ortho or para isomers.

Fig 1: Regioselective Suzuki-Miyaura cross-coupling workflow for 2-(m-Tolyl)nicotinamide.

Mechanistic Insights and Biological Relevance

Nicotinamide derivatives are biologically privileged because they mimic endogenous cofactors like NAD+. When 2-(m-Tolyl)nicotinamide is utilized as a pharmacophore base, it operates via a highly specific mechanism of action:

  • Anchoring : The primary carboxamide forms a crucial donor-acceptor hydrogen bond pair with the backbone residues of the enzyme's active site.

  • Hydrophobic Shielding : The meta-tolyl group projects into an adjacent hydrophobic pocket. The meta-methyl substitution provides an optimal balance of steric bulk and lipophilicity, avoiding the severe steric clashes of ortho-substitutions while maintaining better target residence time than solvent-exposed para-substitutions.

  • Efficacy : By displacing endogenous substrates, the compound halts downstream catalytic signaling, leading to targeted cellular responses (e.g., blocking DNA repair mechanisms in oncology models).

Fig 2: Pharmacological mechanism of action for nicotinamide-based competitive inhibitors.

References

  • PubChem (NIH) . "2-(3-Methylphenyl)pyridine-3-carboxamide | C13H12N2O". National Center for Biotechnology Information. 1

  • Organic Letters (ACS Publications) . "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling". American Chemical Society, 2003. 4

  • Organic Letters (ACS Publications) . "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling" (Supporting Data). American Chemical Society, 2003.5

  • PubChem (NIH) . "Harmine | C13H12N2O | CID 5280953" (Exact Mass & Molecular Weight Reference for C13H12N2O). National Center for Biotechnology Information. 2

  • PubChem (NIH) . "1,1-Diphenylurea | C13H12N2O | CID 33603" (Secondary Exact Mass Reference for C13H12N2O). National Center for Biotechnology Information. 3

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Foundational

Potential biological activities of 2-(m-Tolyl)nicotinamide derivatives.

An In-Depth Technical Guide to the Potential Biological Activities of 2-(m-Tolyl)nicotinamide Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-(m-Tolyl)nicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential biological activities of 2-(m-Tolyl)nicotinamide derivatives. While direct research on this specific subclass of nicotinamides is emerging, this document synthesizes information from closely related 2-aryl-nicotinamide analogs to offer insights into their synthesis, potential therapeutic applications, and the experimental methodologies used for their evaluation.

Introduction: The Versatile Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzymes NAD+ and NADP+. Beyond its physiological role, the nicotinamide scaffold has proven to be a versatile platform in medicinal chemistry for the development of novel therapeutic agents.[1][2] The pyridine ring of nicotinamide offers multiple sites for chemical modification, leading to a diverse array of derivatives with a wide spectrum of biological activities, including anticancer,[3][4] antifungal,[1][5] anti-inflammatory,[6][7] and neuroprotective effects.[8][9]

The introduction of an aryl group at the 2-position of the nicotinamide ring has been a strategy to enhance and modulate biological activity. This guide focuses on the potential of derivatives featuring a meta-tolyl group at this position, exploring their synthesis, potential biological activities based on related compounds, and future research directions.

General Synthesis of 2-(m-Tolyl)nicotinamide Derivatives

The synthesis of 2-aryl-nicotinamides, including 2-(m-Tolyl)nicotinamide derivatives, can be achieved through several established synthetic routes. A common and effective method involves a Suzuki coupling reaction to introduce the aryl group, followed by amidation.

A generalized synthetic scheme is presented below:

Synthesis_of_2_m_Tolyl_nicotinamide_Derivatives cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amidation 2-Chloronicotinic_acid 2-Chloronicotinic acid Pd_catalyst Pd Catalyst, Base 2-Chloronicotinic_acid->Pd_catalyst m-Tolylboronic_acid m-Tolylboronic acid m-Tolylboronic_acid->Pd_catalyst 2-(m-Tolyl)nicotinic_acid 2-(m-Tolyl)nicotinic acid Pd_catalyst->2-(m-Tolyl)nicotinic_acid Activating_agent Activating Agent (e.g., SOCl2, EDCI) 2-(m-Tolyl)nicotinic_acid->Activating_agent Amine R-NH2 Activating_agent->Amine Intermediate Acyl Chloride 2-(m-Tolyl)nicotinamide_derivative 2-(m-Tolyl)nicotinamide Derivative Amine->2-(m-Tolyl)nicotinamide_derivative

Caption: General synthetic route for 2-(m-Tolyl)nicotinamide derivatives.

Experimental Protocol: General Synthesis

  • Suzuki Coupling: 2-Chloronicotinic acid is reacted with m-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The reaction mixture is typically heated under an inert atmosphere until completion.

  • Amidation: The resulting 2-(m-Tolyl)nicotinic acid is then converted to its corresponding amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.[10] The activated intermediate is then reacted with a primary or secondary amine to yield the desired 2-(m-Tolyl)nicotinamide derivative. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2]

Potential Biological Activities of 2-(m-Tolyl)nicotinamide Derivatives

Based on the biological activities reported for structurally similar 2-aryl-nicotinamides, the following therapeutic areas represent promising avenues of investigation for 2-(m-Tolyl)nicotinamide derivatives.

Anticancer Activity

Numerous nicotinamide derivatives have been investigated for their anticancer properties.[3][4][11][12] The introduction of a substituted aryl group at the 2-position can enhance cytotoxicity against various cancer cell lines.

Mechanism of Action: A potential mechanism of action for these compounds is the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can thus suppress tumor growth and metastasis.

VEGFR-2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis Derivative 2-(m-Tolyl)nicotinamide Derivative Derivative->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by 2-(m-Tolyl)nicotinamide derivatives.

Table 1: Anticancer Activity of Selected Nicotinamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(4-acetylphenyl)nicotinamide derivativeHCT-116 (Colon)15.4[3]
N-(4-acetylphenyl)nicotinamide derivativeHepG2 (Liver)9.8[3]
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideHCT-116 (Colon)5.4[13]
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideHepG2 (Liver)7.1[13]
Nicotinamide-sugar conjugateNCI 60-cell line panelWeak activity[4]
Antifungal Activity

Fungal infections are a significant global health concern, and the development of new antifungal agents is crucial. Nicotinamide derivatives have emerged as a promising class of compounds with potent antifungal activity.[1][5] The mechanism of action for some of these derivatives involves the disruption of the fungal cell wall.[1]

For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activity against cucumber downy mildew.[15][16] Another study identified 2-aminonicotinamide derivatives with broad-spectrum antifungal activity against various Candida and Cryptococcus species by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall.[1] The presence of an m-tolyl group could potentially modulate the antifungal potency and spectrum of activity.

Anti-inflammatory Activity

Nicotinamide itself is known to possess anti-inflammatory properties.[6][7] It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[6] The mechanism is thought to involve the inhibition of NAD-dependent enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).[6] It is plausible that 2-(m-Tolyl)nicotinamide derivatives could retain or even enhance these anti-inflammatory effects. The anti-inflammatory actions of some plant-derived compounds are also well-documented, providing a rationale for exploring natural product-inspired derivatives.[17]

Neuroprotective Potential

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Nicotinamide has demonstrated neuroprotective effects in various models of neurodegeneration.[8][9] These effects are often attributed to its role in maintaining cellular energy levels and reducing oxidative stress.[8] The neuroprotective profile of nicotinamide has been observed in mouse models of MPTP-induced parkinsonism.[9] While specific data on 2-(m-Tolyl)nicotinamide derivatives is lacking, this remains a viable and interesting area for future investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of nicotinamide derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the amide nitrogen.

  • Substitution at the 2-position: The introduction of an aryl group at the 2-position, such as the m-tolyl group, can significantly influence the compound's interaction with biological targets. The steric and electronic properties of the tolyl group can affect binding affinity and selectivity for specific enzymes or receptors.

  • Substitution on the Amide Nitrogen: The substituent on the amide nitrogen (the 'R' group in the general structure) is crucial for modulating the compound's physicochemical properties, such as solubility and cell permeability, which in turn affect its bioavailability and overall activity. For example, in a series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives, variations in the substituent on the amide nitrogen led to significant differences in their ability to reverse multidrug resistance in cancer cells.

  • Other Substitutions: Additional substitutions on the pyridine ring can further fine-tune the biological activity.

Experimental Protocols

General Procedure for Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-(m-Tolyl)nicotinamide derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2-(m-Tolyl)nicotinamide derivatives in cell culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Future Directions

The field of 2-(m-Tolyl)nicotinamide derivatives is ripe for exploration. Future research should focus on:

  • Synthesis and Characterization: A focused effort to synthesize a library of 2-(m-Tolyl)nicotinamide derivatives with diverse substitutions on the amide nitrogen is the first critical step.

  • Systematic Biological Screening: These newly synthesized compounds should be screened against a broad panel of cancer cell lines, fungal strains, and in relevant assays for anti-inflammatory and neuroprotective activities.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and signaling pathways.

  • In Vivo Efficacy: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The versatile nicotinamide scaffold, combined with the potential for nuanced modulation of activity through the introduction of a 2-(m-tolyl) group, presents a compelling opportunity for the discovery of novel therapeutic agents.

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Exploratory

Foundational Hypothesis: Leveraging the Known Mechanisms of Nicotinamide

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 2-(m-Tolyl)nicotinamide This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to inve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 2-(m-Tolyl)nicotinamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular mechanism of action of 2-(m-Tolyl)nicotinamide, a derivative of the well-characterized molecule, nicotinamide. Given the structural similarity, we will hypothesize that its core mechanism is linked to nicotinamide's role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.[1][2] This document will detail the experimental strategies required to test this hypothesis, identify unique molecular targets, and elucidate the downstream signaling pathways and functional cellular outcomes.

Nicotinamide is a fundamental molecule in cellular metabolism, primarily serving as a precursor for the synthesis of NAD+.[2][3] NAD+ is a crucial cofactor for a variety of enzymes and is involved in a myriad of cellular functions, including energy metabolism, DNA repair, and cell signaling.[4][5][6] Therefore, the initial investigation into the mechanism of 2-(m-Tolyl)nicotinamide should be grounded in the well-established roles of its parent compound.

The primary hypothesized mechanisms of action are centered around the modulation of NAD+-dependent pathways:

  • NAD+ Biosynthesis: 2-(m-Tolyl)nicotinamide may act as a substrate for the enzymes in the NAD+ salvage pathway, leading to an increase in intracellular NAD+ levels.[7][8][9]

  • Sirtuin Inhibition: Nicotinamide is a known inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.[10] It is plausible that the tolyl-substituted derivative retains or has altered activity towards sirtuins.

  • PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) are NAD+-dependent enzymes crucial for DNA repair.[4] Nicotinamide can inhibit PARP activity, and this may be a key mechanism of action for its derivative.[11]

  • Modulation of Other NAD+-consuming Enzymes: Other enzymes like CD38 utilize NAD+ and their modulation could be part of the compound's mechanism.[12]

A Strategic Experimental Workflow for Mechanistic Elucidation

The following sections outline a logical and comprehensive experimental workflow to systematically investigate the mechanism of action of 2-(m-Tolyl)nicotinamide in cellular models.

Experimental_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Functional & Phenotypic Outcomes Target_ID Target Identification (Affinity Pull-down, CETSA) Target_Val Target Validation (siRNA, CRISPR) Target_ID->Target_Val Identified Targets Signaling Signaling Pathway Analysis (Western Blot, qPCR, Reporter Assays) Target_Val->Signaling Metabolism Metabolic Profiling (NAD+/NADH ratio, Seahorse) Target_Val->Metabolism Phenotypic Phenotypic Assays (Viability, Apoptosis, Cell Cycle) Signaling->Phenotypic Metabolism->Phenotypic

Figure 1: A streamlined workflow for elucidating the mechanism of action.

Phase 1: Direct Target Identification and Validation

A critical first step is to identify the direct molecular targets of 2-(m-Tolyl)nicotinamide. This can be achieved through a combination of affinity-based and label-free methods.[13]

This method involves chemically modifying the compound to allow for its immobilization and subsequent use as "bait" to capture its binding partners from a cell lysate.[13]

Methodology:

  • Probe Synthesis: Synthesize a derivative of 2-(m-Tolyl)nicotinamide with a linker arm and an affinity tag (e.g., biotin).

  • Cell Lysis: Prepare a whole-cell lysate from the cellular model of interest.

  • Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target proteins.

  • Capture: Use streptavidin-coated beads to capture the biotinylated compound-protein complexes.[13]

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

CETSA is a label-free method that relies on the principle that a protein's thermal stability is altered upon ligand binding.[13]

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with 2-(m-Tolyl)nicotinamide or a vehicle control.

  • Heating: Heat the treated samples across a range of temperatures.

  • Protein Extraction: Isolate the soluble protein fraction (un-denatured proteins).

  • Analysis: Analyze the protein levels at each temperature using Western blotting for specific candidate proteins or mass spectrometry for a proteome-wide analysis.[13] A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Once potential targets are identified, it is crucial to validate them using genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene. A validated target will show a diminished or altered cellular response to the compound upon its depletion.

Phase 2: Elucidation of Downstream Signaling Pathways

After identifying and validating the primary molecular targets, the next step is to map the downstream signaling pathways that are modulated by 2-(m-Tolyl)nicotinamide.

Signaling_Pathways cluster_NAD NAD+ Metabolism cluster_SIRT Sirtuin Pathway cluster_PARP PARP Pathway cluster_Akt Akt/mTOR Pathway Compound 2-(m-Tolyl)nicotinamide NAD NAD+ Levels Compound->NAD Akt Akt Phosphorylation Compound->Akt Potential Modulation SIRT1 SIRT1 Activity NAD->SIRT1 Cofactor PARP1 PARP1 Activity NAD->PARP1 Substrate p53 p53 Acetylation SIRT1->p53 Deacetylates DNA_repair DNA Repair PARP1->DNA_repair mTOR mTOR Activity Akt->mTOR

Figure 2: Hypothesized signaling pathways modulated by 2-(m-Tolyl)nicotinamide.

Western blotting is a powerful technique to assess changes in the expression and post-translational modifications (e.g., phosphorylation, acetylation) of key proteins in a signaling cascade.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of 2-(m-Tolyl)nicotinamide for different durations.

  • Protein Extraction: Prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, acetylated-p53, PARP).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Target ProteinExpected Change with Nicotinamide-like CompoundRationale
Phospho-Akt (Ser473) IncreasedNicotinamide can activate the cytoprotective Akt pathway.[3][14]
Phospho-mTOR (Ser2448) Increased/DecreasedmTOR is a downstream effector of Akt, but its regulation can be complex.[1]
Acetylated-p53 IncreasedInhibition of SIRT1 (a p53 deacetylase) would lead to hyperacetylation of p53.[15]
PAR (Poly-ADP-ribose) DecreasedInhibition of PARP would reduce the synthesis of PAR chains.

qPCR is used to measure changes in the gene expression of downstream targets of the modulated signaling pathways.

Methodology:

  • Cell Treatment: Treat cells as described for Western blotting.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Perform the qPCR using primers specific for the genes of interest and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative changes in gene expression, often normalized to a housekeeping gene.

Phase 3: Assessment of Cellular Phenotypes and Functional Outcomes

The final phase of the investigation is to determine the functional consequences of the compound's activity on cellular physiology.

These assays measure the overall health and growth of the cell population in response to the compound.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(m-Tolyl)nicotinamide.

  • Incubation: Incubate for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

These assays determine if the compound induces programmed cell death.

Methodology (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains the nucleus of late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Data Integration and Mechanistic Model Building

The data from all three phases of the experimental workflow must be integrated to construct a comprehensive model of the mechanism of action of 2-(m-Tolyl)nicotinamide. For instance, if the CETSA and affinity pull-down identify SIRT1 as a direct target, this would be corroborated by Western blot data showing an increase in acetylated-p53 and qPCR data showing changes in the expression of p53 target genes. These molecular changes should then correlate with the observed cellular phenotypes, such as a decrease in cell proliferation or an induction of apoptosis.

By following this structured and multi-faceted approach, researchers can confidently and accurately elucidate the cellular mechanism of action of novel compounds like 2-(m-Tolyl)nicotinamide, paving the way for their potential development as therapeutic agents.

References

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC. (n.d.).
  • Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24).
  • Nicotinamide extends replicative lifespan of human cells - PubMed. (2006, October 15).
  • New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC - NIH. (n.d.).
  • The Vitamin Nicotinamide: Translating Nutrition into Clinical Care - MDPI. (2009, September 9).
  • Nicotinamide protects target cells from cell-mediated cytolysis - PubMed - NIH. (1988, May).
  • nicotinamide modulates cellular: Topics by Science.gov. (n.d.).
  • Nicotinamide relies upon novel cellular pathways to impact cell... - ResearchGate. (n.d.).
  • Topical nicotinamide modulates cellular energy metabolism and provides broad-spectrum protection against ultraviolet radiation-induced immunosuppression in humans - PubMed. (2009, December 15).
  • Nicotinamide breaks effector CD8 T cell responses by targeting mTOR signaling - PMC. (2022, March 18).
  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - MDPI. (2025, February 1).
  • The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology - MDPI. (2025, September 18).
  • Nicotinamide Mononucleotide and Its Extensive Signaling Pathways - BOC Sciences. (n.d.).
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022, March 21).
  • Nicotinamide | Vitamin B3 | NAD+ Precursor - TargetMol. (n.d.).
  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC - NIH. (n.d.).
  • NAD-biosynthetic pathways regulate innate immunity - Stanford Medicine. (n.d.).
  • Role of NADГѕ in regulating cellular and metabolic signaling pathways - UNL Digital Commons. (2021, February 17).
  • NAD+ Homeostasis and Autophagy: Integrated Control Through Nutrient Signaling in Yeast and Mammals - MDPI. (2025, September 24).
  • Cell-Permeable Nicotinamide Adenine Dinucleotides for Exploration of Cellular Protein ADP-Ribosylation - PubMed. (2024, December 16).

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Foundational

Substituted Nicotinamides in Drug Discovery: Mechanistic Rationale, Synthesis Workflows, and Target Validation

Executive Summary The nicotinamide (pyridine-3-carboxamide) pharmacophore is a privileged scaffold in modern drug discovery. Because it mimics the endogenous reactive moiety of nicotinamide adenine dinucleotide (NAD+), i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nicotinamide (pyridine-3-carboxamide) pharmacophore is a privileged scaffold in modern drug discovery. Because it mimics the endogenous reactive moiety of nicotinamide adenine dinucleotide (NAD+), it serves as a foundational structure for competitive inhibitors of NAD+-consuming enzymes. However, by strategically introducing functional groups at the N-position (amide nitrogen) or the 5/6-positions of the pyridine ring, application scientists can drastically alter the molecule's steric and electronic properties. This whitepaper provides an in-depth technical analysis of substituted nicotinamides, detailing their target landscape, quantitative efficacy, chemical synthesis causality, and biological validation protocols.

Mechanistic Rationale and Core Therapeutic Targets

The versatility of substituted nicotinamides stems from their ability to either mimic NAD+ or exploit unique binding pockets in entirely unrelated enzymes.

Poly(ADP-ribose) Polymerase 1 (PARP-1)

PARP-1 is a critical nuclear enzyme that utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains, signaling the assembly of DNA repair complexes at sites of single-strand breaks. Substituted nicotinamides act as competitive inhibitors by binding directly to the catalytic domain (CAT) of PARP-1. The amide group of the nicotinamide derivative forms essential hydrogen bonds with conserved Ser and Gly residues in the active site, mimicking the natural binding of NAD+ and preventing PARylation. This mechanism is the cornerstone of inducing synthetic lethality in BRCA-deficient carcinomas (1[1]).

Soluble Epoxide Hydrolase (sEH)

Beyond NAD+ dependent pathways, N-substituted nicotinamides have emerged as highly potent inhibitors of soluble epoxide hydrolase (sEH). sEH degrades endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols. Pharmacophore-based virtual screening and subsequent synthesis have identified urea-derivative substituted nicotinamides that block this degradation, achieving IC50 values in the low nanomolar range (2[2]).

CD38 NADase and NAD Synthetase

Substituted nicotinamide nucleosides (such as 2'-substituted arabino-NAD analogues like ara-F NMN) are deployed to inhibit CD38, a multifunctional enzyme that converts NAD+ to cyclic ADP-ribose, by preventing the cleavage of the glycosidic bond (3[3]). Additionally, tethered dimers of N-methylpyridinium salts act as NAD Synthetase (NADS) inhibitors, mimicking the extended bound conformation of NaAD at the enzyme's homodimer interface to exert antibacterial effects (4[4]).

Quantitative Data Summary
Target EnzymeCompound Class / Specific DerivativeIC50 / Binding AffinityMechanism of Action
sEH Urea-derivative Nicotinamide (Compound 21)4.2 nMBlocks degradation of anti-inflammatory EETs
sEH Pyrimidinone-derivative Nicotinamide (Compound 29)277 nMPharmacophore-based competitive inhibition
PARP-1 4-cyanophenyl Nicotinamide derivativesΔG -9.0 to -11.0 kcal/molCompetitive inhibition at NAD+ binding pocket
CD38 (NADase) ara-F NMN (2'-substituted nucleoside)CompetitivePrevents cyclic ADP-ribose formation
NAD Synthetase Tethered N-methylpyridinium dimersLow µM rangeMimics NaAD bound conformation at homodimer interface

Chemical Synthesis Workflows

While direct amidation of nicotinic acid with urea is possible, it requires extreme internal temperatures (220-230 °C) (5[5]). Such harsh conditions cause the thermal degradation of complex, sterically hindered amines required for modern drug design. Therefore, a two-step nucleophilic acyl substitution utilizing a highly reactive nicotinoyl chloride intermediate is the standard protocol.

Protocol 1: Two-Step Synthesis of N-Substituted Nicotinamides

Objective: Synthesize N-substituted nicotinamide derivatives at room temperature to preserve the integrity of labile functional groups.

Step 1: Activation (Chlorination)

  • Suspend 1 equivalent of nicotinic acid in an excess of thionyl chloride (SOCl2).

  • Reflux the mixture under an inert atmosphere until the evolution of SO2 and HCl gases ceases, indicating complete conversion to nicotinoyl chloride.

  • Remove excess SOCl2 under reduced pressure to isolate the crude nicotinoyl chloride. Causality Note: Complete removal of SOCl2 is critical, as residual reagent will violently react with the amine in Step 2, generating unwanted sulfonamide byproducts.

Step 2: Amidation

  • Dissolve the crude nicotinoyl chloride in an anhydrous organic solvent (e.g., Dichloromethane).

  • In a separate flask, dissolve 1.1 equivalents of the desired substituted amine and 2.0 equivalents of triethylamine (TEA) in the same anhydrous solvent. Causality Note: TEA acts as a proton scavenger. It neutralizes the HCl generated during amidation, preventing the protonation of the nucleophilic amine, which would otherwise quench the reaction.

  • Slowly add the nicotinoyl chloride solution dropwise to the amine solution at 0 °C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Self-Validating Step: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the highly reactive acyl chloride spot and the emergence of a new, lower-Rf product spot validates the nucleophilic acyl substitution.

  • Quench with water and extract the organic layer. The water neutralizes any unreacted acyl chloride, preventing false positives during subsequent HPLC purification (5[5]).

Biological Validation: Target Engagement Assays

To validate the synthesized compounds, high-throughput biochemical assays are employed. For targets like sEH, fluorescence-based assays are prioritized over traditional radioactive (tDPPO) assays. Fluorescence assays allow for real-time kinetic monitoring, superior cost-effectiveness, and rapid structure-activity relationship (SAR) profiling without the regulatory burden of handling radioisotopes (6[6]).

Protocol 2: Cell-Free sEH Fluorescence Activity Assay

Objective: Quantify the IC50 of novel substituted nicotinamides against soluble epoxide hydrolase.

  • Enzyme Preparation: Transduce sEH into Sf9 insect cells using a baculovirus expression vector. Lyse the cells and purify the sEH enzyme using affinity chromatography to ensure high specific activity (2[2]).

  • Reaction Assembly: In a 96-well microplate, incubate the purified sEH enzyme with varying concentrations of the substituted nicotinamide inhibitor in a physiological buffer (pH 7.4) for 15 minutes at 30 °C to allow for equilibrium binding.

  • Substrate Addition: Add a non-fluorescent epoxide substrate that is specific to sEH.

  • Kinetic Readout: Uninhibited sEH will hydrolyze the epoxide substrate into a highly fluorescent diol product. Measure the fluorescence using a microplate reader (Excitation: 300 nm, Emission: 465 nm).

  • Self-Validating Step: Include AUDA (a well-characterized sEH reference inhibitor, IC50 = 3.2–100 nM) as a positive control. If the AUDA control fails to quench the fluorescence at 465 nm, the assay is invalidated, indicating either degraded enzyme or a compromised fluorogenic substrate (2[2]). Calculate the IC50 based on the dose-dependent quenching of the fluorescent signal relative to the vehicle control.

Visualizing the Pathways

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PARylation of Target Proteins PARP1->PARylation Catalytic Domain NAD NAD+ Pool NAD->PARylation Substrate Sub_NAM Substituted Nicotinamide (Inhibitor) Sub_NAM->PARylation Competitive Inhibition Cell_Death Synthetic Lethality / Apoptosis Sub_NAM->Cell_Death Unrepaired Breaks DNA_Repair DNA Repair Complex Assembly PARylation->DNA_Repair Successful Rescue

Fig 1. Competitive inhibition of PARP-1 by substituted nicotinamides leading to synthetic lethality.

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid SOCl2 Thionyl Chloride (Reflux) Nicotinic_Acid->SOCl2 Nicotinoyl_Chloride Nicotinoyl Chloride (Intermediate) SOCl2->Nicotinoyl_Chloride Amine Substituted Amine + Triethylamine (0°C) Nicotinoyl_Chloride->Amine Product N-Substituted Nicotinamide Amine->Product

Fig 2. Two-step synthesis of N-substituted nicotinamides via a reactive acyl chloride intermediate.

References

  • Taylor, S. J., et al. (2009). Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. ResearchGate. 2

  • Wang, L., et al. (2017). Design and synthesis of new nicotinamide derivatives generated via Suzuki Miyaura coupling as potential anticancer hits targeting pancreatic cancer cell line MIA PaCa-2. ResearchGate. 1

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol. BenchChem. 5

  • Egea, et al. (2025). Studies of the Synthesis of Nicotinamide Nucleoside and Nucleotide Analogues and Their Inhibitions Towards CD38 NADase. ResearchGate. 3

  • Srivastava, S. K., et al. (2003). Tethered Dimers as NAD Synthetase Inhibitors with Antibacterial Activity. ACS Publications.4

  • Taylor, S. J., et al. (2016). Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling. 6

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Palladium-Catalyzed Synthesis of 2-(m-Tolyl)nicotinamide

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 2-(m-Tolyl)nicotinamide, a valuable scaffold in medicinal chemistry and materials science. The described methodology utilizes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(m-Tolyl)nicotinamide, a valuable scaffold in medicinal chemistry and materials science. The described methodology utilizes a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis celebrated for its reliability and broad functional group tolerance.[1] This guide explains the causality behind experimental choices, offers a step-by-step procedure, and includes comprehensive guidelines for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction

The nicotinamide moiety is a privileged structure in drug discovery, present in numerous biologically active compounds. Its derivatization, particularly at the 2-position, allows for extensive exploration of structure-activity relationships (SAR). The introduction of an m-tolyl group via a carbon-carbon bond formation creates 2-(m-Tolyl)nicotinamide (CAS No: 886508-69-6), a biaryl structure of significant interest.[2] The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation, offering a convergent and efficient route from commercially available starting materials.[3] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[1] This protocol is adapted from established methodologies for the synthesis of related 2-arylnicotinamides and provides a reliable foundation for laboratory-scale production.[4][5]

Reaction Principle: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that underpins its reliability. The cycle involves three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst complex reacts with the aryl halide (2-chloronicotinamide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (m-tolylboronic acid), activated by a base, transfers its organic group (the m-tolyl moiety) to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product, 2-(m-Tolyl)nicotinamide. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the key steps of this catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² Product PdII_Biaryl->Product Ar1X Ar¹-X (2-Chloronicotinamide) Ar1X->OxAdd Boronic Ar²-B(OH)₂ (m-Tolylboronic acid) + Base Boronic->Transmetal RedElim_pos Reductive Elimination RedElim_pos->Pd0

Caption: General Mechanism of the Suzuki Coupling Reaction.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
2-Chloronicotinamide10366-35-5C₆H₅ClN₂O156.57Sigma-Aldrich, TCI
m-Tolylboronic acid17933-03-8C₇H₉BO₂135.96Sigma-Aldrich, Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.58Strem, Sigma-Aldrich
Sodium Carbonate (Na₂CO₃), anhydrous497-19-8Na₂CO₃105.99Fisher Scientific, VWR
1,4-Dioxane, anhydrous123-91-1C₄H₈O₂88.11Acros Organics
Toluene108-88-3C₇H₈92.14J.T. Baker
Deionized Water7732-18-5H₂O18.02-
Ethyl Acetate (EtOAc), HPLC Grade141-78-6C₄H₈O₂88.11Fisher Scientific
Hexane, HPLC Grade110-54-3C₆H₁₄86.18Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37VWR

Safety & Handling Precautions

  • 2-Chloronicotinamide: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] Wear protective gloves, eye protection, and work in a well-ventilated area.

  • m-Tolylboronic acid: Causes skin, eye, and respiratory irritation.[9][10] Handle in a fume hood and avoid dust inhalation.

  • Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed.[11][12] It is air, light, and moisture sensitive.[11] Handle under an inert atmosphere (Nitrogen or Argon). May cause long-lasting harmful effects to aquatic life.[4]

  • Sodium Carbonate: Causes serious eye irritation.[13] Avoid dust formation.

  • Solvents (Dioxane, Toluene): Flammable and toxic. Handle in a fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE).

Always consult the Safety Data Sheet (SDS) for each chemical before use. [3][4][6][7][8][9][10][11][12][13]

Experimental Protocol

This protocol details the synthesis of 2-(m-Tolyl)nicotinamide on a 1 mmol scale.

Caption: Workflow for the Synthesis of 2-(m-Tolyl)nicotinamide.

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinamide (156.6 mg, 1.0 mmol, 1.0 equiv.).

  • Add m-tolylboronic acid (150.0 mg, 1.1 mmol, 1.1 equiv.).

  • Add anhydrous sodium carbonate (265.0 mg, 2.5 mmol, 2.5 equiv.).[3][13]

  • Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3] An excess is used to ensure complete reaction.

2. Solvent Addition and Degassing:

  • Add a solvent mixture of Toluene (8 mL) and Water (2 mL).

  • Causality: A biphasic solvent system is common for Suzuki couplings, with the aqueous phase containing the base and the organic phase dissolving the substrates and catalyst.

  • Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

3. Catalyst Addition and Reaction:

  • Under a positive pressure of inert gas, quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%).

  • Causality: Pd(PPh₃)₄ is a common, effective, though air-sensitive, catalyst for Suzuki couplings.[4][5][11][12] 3-5 mol% is a typical catalytic loading for this type of reaction.

  • Lower the flask into a pre-heated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-16 hours.

4. Reaction Monitoring:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1).

  • The reaction is complete when the starting 2-chloronicotinamide spot (visualized under UV light) is consumed.

5. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water (15 mL) and ethyl acetate (20 mL) to the flask.

  • Transfer the mixture to a separatory funnel and shake well. Allow the layers to separate.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers. Wash the combined organic phase with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

6. Purification:

  • The resulting crude solid should be purified by flash column chromatography.

  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase: A gradient of Hexane and Ethyl Acetate, starting from 4:1 and gradually increasing polarity to 1:1. The fractions containing the product can be identified by TLC.

  • Combine the pure fractions and remove the solvent in vacuo to yield 2-(m-Tolyl)nicotinamide as a solid.

  • Alternative: Recrystallization from a solvent system like Ethanol/Water or Ethyl Acetate/Hexane can also be employed for purification.

Characterization and Validation

The identity and purity of the synthesized 2-(m-Tolyl)nicotinamide (Molecular Weight: 212.25 g/mol ) should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.7 (dd, H6-pyridine), ~8.2 (dd, H4-pyridine), ~7.5-7.2 (m, H5-pyridine & m-tolyl protons), ~5.5-6.5 (br s, 2H, -CONH₂), ~2.4 (s, 3H, -CH₃). The amide protons are broad and may exchange with D₂O.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=O), ~158-120 (Aromatic carbons), ~21.5 (-CH₃). Expected signals for 9 distinct aromatic/vinylic carbons and one amide carbonyl.
Mass Spec (ESI+) m/z: Calculated for C₁₃H₁₃N₂O [M+H]⁺: 213.10. Found: 213.1.
Melting Point Literature values for similar compounds suggest a crystalline solid with a defined melting point.

Note: Predicted NMR shifts are based on analogous structures like nicotinamide and m-toluamide.[11]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(m-Tolyl)nicotinamide via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By carefully explaining the rationale behind key steps and providing detailed procedural instructions, this guide serves as an authoritative resource for researchers. The successful execution of this protocol will yield a high-purity product suitable for further applications in pharmaceutical and materials science research.

References

  • Song, J. J., et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(18), 3277–3280. Available at: [Link]

  • PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. National Center for Biotechnology Information. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Nicotinamide Entry bmse000281. University of Wisconsin-Madison. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium carbonate. Available at: [Link]

  • Google Patents. (1984). Process for the purification of nicotinic acid amide I. US4447615A.
  • Tata Chemicals. (2023). SAFETY DATA SHEET: Sodium Carbonate, Anhydrous. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • NIST. (n.d.). Niacinamide. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 2-Chloronicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • Appchem. (n.d.). 2-(m-Tolyl)nicotinamide. Available at: [Link]

  • PubMed. (2003). Purification and characterization of N1-methylnicotinamide oxidases I and II separated from rat liver. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(m-Tolyl)nicotinamide

Abstract This application note presents a robust and reliable stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(m-Tolyl)nicotinamide. The meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and reliable stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(m-Tolyl)nicotinamide. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification for purity assessments, stability studies, and quality control. The described protocol leverages a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase, providing excellent peak symmetry and resolution. We detail the complete methodology, from sample preparation to a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. This includes protocols for forced degradation studies to ensure specificity in the presence of potential degradants.

Introduction and Scientific Rationale

2-(m-Tolyl)nicotinamide (CAS: 886508-69-6, MW: 184.23 g/mol ) is a nicotinamide derivative featuring a tolyl group attached to the pyridine ring.[1] As with many active pharmaceutical ingredients (APIs) and research chemicals, a validated analytical method is paramount for ensuring product quality, stability, and consistency. High-performance liquid chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2][3]

The core challenge in developing an analytical method for a novel compound is to create a system that is not only accurate and precise but also specific. A stability-indicating method is one that can unequivocally assess the analyte in the presence of its degradation products.[4][5] This is achieved through forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, and light) to generate potential impurities.[6][7]

Causality of Method Design: The molecular structure of 2-(m-Tolyl)nicotinamide, which contains both a moderately polar nicotinamide moiety and a nonpolar tolyl group, makes it an ideal candidate for reversed-phase chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a hydrophobic environment that interacts strongly with the tolyl and pyridine rings of the analyte, leading to effective retention.

  • Mobile Phase Selection: A mixture of an organic solvent (acetonitrile) and an aqueous buffer is chosen. Acetonitrile is an excellent solvent for this class of compounds and offers a low UV cutoff. The aqueous component, a phosphate buffer, is crucial for controlling the pH. Maintaining a consistent pH (e.g., pH 3.0) ensures that the basic nitrogen on the pyridine ring is protonated, leading to a single, consistent ionic form of the analyte. This minimizes peak tailing and ensures reproducible retention times.[8]

This application note provides a complete, self-validating protocol that adheres to the principles of scientific integrity and regulatory expectations.

Materials and Reagents

Item Description/Specification Vendor (Example)
Instrumentation HPLC system with UV or DAD detector, autosampler, and column ovenAgilent 1260/1290, Waters Alliance
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle sizePhenomenex, Waters, Agilent
Reference Standard 2-(m-Tolyl)nicotinamide, >98% purityCommercially sourced
Acetonitrile HPLC GradeFisher Scientific, Merck
Methanol HPLC GradeFisher Scientific, Merck
Water HPLC or Milli-Q GradeIn-house purification system
Potassium Dihydrogen Phosphate KH₂PO₄, Analytical GradeSigma-Aldrich
Phosphoric Acid H₃PO₄, ~85%, Analytical GradeSigma-Aldrich
Hydrochloric Acid HCl, 37%, Analytical GradeSigma-Aldrich
Sodium Hydroxide NaOH, pellets, Analytical GradeSigma-Aldrich
Hydrogen Peroxide H₂O₂, 30%, Analytical GradeSigma-Aldrich
Syringe Filters 0.45 µm PVDF or NylonMillipore, Pall

Chromatographic Conditions

The following parameters were optimized to achieve a balance between resolution, peak shape, and analysis time.

Parameter Condition Rationale
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)Buffers the system to ensure consistent analyte ionization and sharp peaks.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient 70% A / 30% B (Isocratic)A simple isocratic method is often sufficient and more robust for single-analyte quantification. A gradient can be developed if impurities are co-eluting.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CControlled temperature ensures stable and reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection Wavelength 262 nmCorresponds to a common absorbance maximum for nicotinamide-related structures, providing good sensitivity.[9]
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

Protocols: Solution Preparation and Workflow

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using ~85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter to remove particulates and degas before use.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of 2-(m-Tolyl)nicotinamide reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 mixture of Methanol and Water (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

Preparation of Working Standard and Sample Solutions (e.g., 100 µg/mL)
  • Working Standard: Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions from the test article (e.g., drug product, reaction mixture) to achieve a target concentration of approximately 100 µg/mL using the diluent.

  • Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.

Experimental Workflow

The overall process from sample handling to final data analysis is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standard Weigh Reference Standard dissolve Dissolve & Dilute in Volumetric Flask prep_standard->dissolve prep_sample Weigh/Measure Test Sample prep_sample->dissolve filter Filter with 0.45µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 262 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration (vs. Standard) integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for 2-(m-Tolyl)nicotinamide.

Method Validation Protocol (ICH Q2(R2))

To ensure the method is suitable for its intended purpose, a full validation should be performed according to ICH guidelines.[10][11][12]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte in the presence of other components like impurities or degradants. A forced degradation study is the definitive test for this.

  • Prepare Samples: Expose solutions of 2-(m-Tolyl)nicotinamide (~100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.[7]

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.[7]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid powder at 105 °C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a DAD detector should confirm the main peak is spectrally pure.

G cluster_stress Forced Degradation Conditions start 2-(m-Tolyl)nicotinamide Sample Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxide Oxidation (H₂O₂) start->oxide thermal Thermal Stress (Dry Heat) start->thermal photo Photolytic Stress (UV Light) start->photo analysis Analyze All Samples by HPLC acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Sources

Method

Application Notes &amp; Protocols: Utilizing Olaparib as a Chemical Probe for PARP Inhibition in Preclinical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Olaparib as a chemical probe to investigate the roles of Poly(ADP-ribose) Poly...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Olaparib as a chemical probe to investigate the roles of Poly(ADP-ribose) Polymerase (PARP) in various biological processes, with a primary focus on the DNA Damage Response (DDR).

Introduction to Olaparib as a Chemical Probe

Olaparib is a potent, orally bioavailable inhibitor of the PARP family of enzymes, particularly PARP1 and PARP2.[1][2] Initially developed as a therapeutic agent for cancers with mutations in DNA repair genes like BRCA1 and BRCA2, its high specificity and well-characterized mechanism of action make it an invaluable tool for preclinical research.[3][4]

The utility of Olaparib as a chemical probe stems from its ability to induce "synthetic lethality". In cells with a compromised homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break (SSB) repair by Olaparib leads to the accumulation of SSBs.[4][5] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death.[6]

Beyond its enzymatic inhibition, Olaparib also "traps" PARP enzymes on DNA at the site of damage.[1][7] This PARP-DNA complex is itself a toxic lesion that can further impede DNA replication and transcription, contributing significantly to the probe's cytotoxic effects.[6][7]

These application notes will detail protocols for utilizing Olaparib to probe PARP function in both in vitro and in vivo settings, with an emphasis on experimental design, data interpretation, and potential pitfalls.

Mechanism of Action: A Visual Guide

The following diagram illustrates the central mechanism of Olaparib as a chemical probe in the context of DNA repair pathways.

Olaparib_Mechanism cluster_0 Normal Cell cluster_1 HR-Deficient Cell (e.g., BRCA1/2 mutant) SSB_normal Single-Strand Break (SSB) PARP_normal PARP Activation SSB_normal->PARP_normal recruits SSB_repair_normal SSB Repair (BER) PARP_normal->SSB_repair_normal facilitates DNA_integrity_normal DNA Integrity Maintained SSB_repair_normal->DNA_integrity_normal SSB_HRD Single-Strand Break (SSB) PARP_inhibited PARP Inhibition & Trapping SSB_HRD->PARP_inhibited Olaparib Olaparib Olaparib->PARP_inhibited causes SSB_unrepaired Unrepaired SSB PARP_inhibited->SSB_unrepaired leads to DSB Double-Strand Break (DSB) SSB_unrepaired->DSB at Replication_fork Replication Fork Replication_fork->DSB HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient cannot be repaired by Cell_death Synthetic Lethality (Apoptosis) HR_deficient->Cell_death results in

Caption: Olaparib's mechanism leading to synthetic lethality.

In Vitro Applications and Protocols

Determining Cellular Sensitivity to Olaparib

A primary application of Olaparib as a chemical probe is to assess the reliance of different cell lines on PARP activity for survival. This is typically achieved by measuring cell viability after treatment.

Table 1: Recommended Olaparib Concentration Ranges for In Vitro Assays

Assay TypeCell Type Dependent (HR-deficient)Cell Type Dependent (HR-proficient)General Starting Range
Cell Viability (e.g., MTT, CTG)0.1 - 10 µM1 - 50 µM0.01 - 100 µM
Clonogenic Survival0.01 - 1 µM0.1 - 10 µM0.001 - 10 µM
Mechanistic Assays (Western Blot)1 - 10 µM1 - 10 µM1 - 10 µM

Protocol 3.1.1: Cell Viability Assay (MTT/CTG)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of Olaparib.

Causality Behind Experimental Choices:

  • Seeding Density: Optimized to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Treatment Duration: Typically 72-120 hours to allow for multiple cell cycles, which is necessary to observe the effects of replication-dependent DNA damage.

  • Vehicle Control: Essential to control for any effects of the solvent (typically DMSO) used to dissolve Olaparib.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x stock solution of Olaparib in complete culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the existing medium from the cells and add the Olaparib-containing medium. Include a vehicle-only control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.[6]

    • For CellTiter-Glo (CTG) assay: Follow the manufacturer's protocol to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.

Protocol 3.1.2: Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after a short-term exposure to Olaparib.

Causality Behind Experimental Choices:

  • Low Seeding Density: Ensures that individual cells form distinct colonies.

  • Recovery Period: A long incubation period (10-14 days) is necessary for visible colonies to form from single surviving cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of Olaparib for 24 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[6]

Probing the Mechanism of Action

Western blotting is a powerful technique to confirm that Olaparib is engaging its target and inducing the expected downstream signaling events.

Protocol 3.2.1: Western Blot Analysis for PARP Activity and DNA Damage

Causality Behind Experimental Choices:

  • Target Proteins:

    • PAR (Poly(ADP-ribose)): A direct readout of PARP enzymatic activity. A decrease in PAR levels indicates successful target inhibition.

    • Cleaved PARP1: An indicator of apoptosis, as PARP1 is a substrate for caspases. An increase in the cleaved form suggests induction of cell death.

    • γH2AX (phosphorylated H2AX): A sensitive marker for DNA double-strand breaks. An increase in γH2AX foci or protein levels indicates an accumulation of DNA damage.[6][8]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the desired concentration of Olaparib (e.g., 1-10 µM) for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

    • Incubate the membrane with primary antibodies against PAR, cleaved PARP1, γH2AX, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities relative to the loading control.[6]

Western_Blot_Workflow start Cell Treatment with Olaparib lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-PAR, anti-γH2AX) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

Caption: General workflow for Western Blot analysis.

In Vivo Applications and Protocols

Olaparib's oral bioavailability makes it well-suited for in vivo studies to probe the role of PARP in tumor models.

Protocol 4.1: Evaluating Antitumor Efficacy in a Xenograft Model

This protocol describes a general approach for assessing the single-agent activity of Olaparib in a subcutaneous tumor xenograft model.

Causality Behind Experimental Choices:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor xenografts.

  • Dosing Regimen: Doses are based on preclinical studies that have established a therapeutic window.[9][10] Oral gavage is the standard route of administration for Olaparib.[9]

  • Pharmacodynamic (PD) Analysis: Measuring PAR levels in tumor tissue confirms that the drug is reaching its target and inhibiting PARP activity at the administered dose.[10]

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Prepare Olaparib in a suitable vehicle (e.g., 10% 2-hydroxy-propyl-β-cyclodextrin in PBS).[10]

    • Administer Olaparib (e.g., 50-100 mg/kg) or vehicle control daily via oral gavage for a specified duration (e.g., 28 days).[9]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors for pharmacodynamic analysis (e.g., PAR levels by ELISA or Western blot) and histological evaluation.

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effects.

Xenograft_Workflow start Tumor Cell Implantation growth Tumor Growth to Palpable Size start->growth randomization Randomization into Groups growth->randomization treatment Daily Oral Gavage: - Olaparib Group - Vehicle Control Group randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint tissue_collection Tumor Excision endpoint->tissue_collection analysis Data Analysis: - Tumor Growth Curves - Pharmacodynamic Markers tissue_collection->analysis end Efficacy Assessment analysis->end

Caption: Workflow for an in vivo xenograft study.

Selectivity and Off-Target Considerations

While Olaparib is a highly selective inhibitor of PARP1 and PARP2, it is crucial to be aware of potential off-target effects, especially when interpreting data from exploratory studies. Compared to other clinical PARP inhibitors like rucaparib and niraparib, Olaparib has been shown to have a more favorable selectivity profile with minimal significant binding to a large panel of kinases.[11][12] However, at higher concentrations, interactions with other NAD+-utilizing enzymes could occur.[13]

Recommendations for Ensuring On-Target Effects:

  • Use the Lowest Effective Concentration: Titrate Olaparib to the lowest concentration that elicits the desired biological effect (e.g., PAR inhibition) to minimize potential off-target activities.

  • Competition Assays: To confirm that an observed phenotype is due to PARP inhibition, perform rescue experiments with a structurally distinct PARP inhibitor or use genetic approaches (e.g., siRNA-mediated knockdown of PARP1/2).

  • Use of Photoaffinity Probes: Advanced techniques using Olaparib-based photoaffinity probes can help identify direct binding partners in a cellular context, providing a more comprehensive view of its target engagement.[14][15][16]

Conclusion

Olaparib is a robust and reliable chemical probe for dissecting the multifaceted roles of PARP enzymes in cellular processes. Its well-defined mechanism of action, oral bioavailability, and high selectivity make it an indispensable tool for both basic research and preclinical drug development. By employing the protocols and considering the experimental principles outlined in these application notes, researchers can confidently utilize Olaparib to generate high-quality, reproducible data and advance our understanding of PARP biology.

References

  • Olaparib - NCI - Division of Cancer Treatment and Diagnosis. National Cancer Institute. [Link]

  • Olaparib - Wikipedia. Wikipedia. [Link]

  • Olaparib - PMC. National Center for Biotechnology Information. [Link]

  • Olaparib - Massive Bio. Massive Bio. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. AstraZeneca. [Link]

  • Olaparib‐Based Photoaffinity Probes for PARP‐1 Detection in Living Cells - PMC. National Center for Biotechnology Information. [Link]

  • In vitro evaluation of the inhibition and induction potential of olaparib, a potent poly(ADP-ribose) polymerase inhibitor, on cytochrome P450 - PubMed. National Center for Biotechnology Information. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. National Center for Biotechnology Information. [Link]

  • The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo - ASH Publications. American Society of Hematology. [Link]

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair - AACR Journals. American Association for Cancer Research. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC. National Center for Biotechnology Information. [Link]

  • In vitro evaluation of the inhibition and induction potential of olaparib, a potent poly(ADP-ribose) polymerase inhibitor, on cytochrome P450 - Taylor & Francis. Taylor & Francis Online. [Link]

  • Integrated proteomics identifies PARP inhibitor-induced prosurvival signaling changes as potential vulnerabilities in ovarian cancer - PMC. National Center for Biotechnology Information. [Link]

  • Olaparib and ionizing radiation trigger a cooperative DNA-damage repair response that is impaired by depletion of the VRK1 chromatin kinase - PubMed. National Center for Biotechnology Information. [Link]

  • Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib. Journal of Nuclear Medicine. [Link]

  • Targeted therapy for DNA damage response and homologous recombination repair defects: The Olaparib Combinations trial - PubMed. National Center for Biotechnology Information. [Link]

  • Olaparib-Based Photoaffinity Probes for PARP-1 Detection in Living Cells - PubMed. National Center for Biotechnology Information. [Link]

  • Olaparib-Induced Senescence Is Bypassed through G 2 –M Checkpoint Override in Olaparib-Resistant Prostate Cancer - AACR Journals. American Association for Cancer Research. [Link]

  • Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) | JCO Precision Oncology - ASCO Publications. American Society of Clinical Oncology. [Link]

  • Olaparib - the Chemical Probes Portal. Chemical Probes Portal. [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Direct imaging of drug distribution and target engagement of the PARP inhibitor rucaparib - Journal of Nuclear Medicine. Journal of Nuclear Medicine. [Link]

  • Synergistic Effects of Olaparib and DNA-damaging Agents in Oesophageal Squamous Cell Carcinoma Cell Lines | Anticancer Research. Anticancer Research. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Anti-cancer drugs, olaparib and adavosertib, work best when given sequentially in patients with advanced tumours driven by DNA damage response mutations: results from Phase Ib STAR clinical trial | EurekAlert!. EurekAlert!. [Link]

  • Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors | ACS Chemical Biology. American Chemical Society Publications. [Link]

  • PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Experimental and Therapeutic Medicine. [Link]

  • Clinical Study Protocol (CSP) - ClinicalTrials.gov. U.S. National Library of Medicine. [Link]

  • Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC. National Center for Biotechnology Information. [Link]

  • Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science. [Link]

  • Exploring and comparing adverse events between PARP inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

  • Study protocols of three parallel phase 1 trials combining radical radiotherapy with the PARP inhibitor olaparib - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) The PARP inhibitor olaparib promotes senescence in murine macrophages. ResearchGate. [Link]

  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - Oncotarget. Oncotarget. [Link]

  • Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells - PMC. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Long-Term Storage, Stability, and Handling Protocols for 2-(m-Tolyl)nicotinamide Solutions

Executive Summary & Chemical Profile 2-(m-Tolyl)nicotinamide (CAS: 886508-69-6; Molecular Weight: 212.25 g/mol ) is a representative small molecule belonging to the aryl-pyridine-3-carboxamide class[1]. Compounds featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-(m-Tolyl)nicotinamide (CAS: 886508-69-6; Molecular Weight: 212.25 g/mol ) is a representative small molecule belonging to the aryl-pyridine-3-carboxamide class[1]. Compounds featuring this structural motif are highly valued in drug discovery, frequently serving as scaffolds for kinase inhibitors, PARP modulators, and NAD+ competitive agents.

While the lyophilized solid form of this compound is highly stable, solubilizing it for high-throughput screening (HTS) or bioassays introduces significant physical and chemical vulnerabilities. Proper handling of the master stock solution is critical; failure to do so results in artificially low assay concentrations, irreproducible data, and false negatives. This application note outlines the causality behind common degradation pathways and provides self-validating protocols for the preparation, long-term storage, and quality control of 2-(m-Tolyl)nicotinamide solutions.

Mechanisms of Solution Instability

The degradation and loss of 2-(m-Tolyl)nicotinamide in solution are rarely due to spontaneous chemical breakdown. Instead, instability is primarily driven by the physical properties of the solvent and poor thermal management[2].

  • Hygroscopicity of DMSO & Micro-precipitation: Dimethyl sulfoxide (DMSO) is the universal carrier solvent for small molecule libraries. However, it is profoundly hygroscopic. Repeatedly opening a master stock vial exposes the DMSO to atmospheric moisture. Because 2-(m-Tolyl)nicotinamide is hydrophobic, even a 5–10% ingress of water drastically reduces its thermodynamic solubility. This causes the compound to crash out of solution as microscopic precipitates—a physical loss often misdiagnosed as chemical degradation[3][4].

  • Freeze-Thaw Induced Nucleation: Subjecting DMSO stock solutions to multiple freeze-thaw cycles creates localized supersaturation. As the solvent freezes, the solute is excluded from the forming crystal lattice, forcing nucleation. Upon thawing, these microscopic crystals often fail to redissolve without applied heat or sonication[2].

  • Carboxamide Hydrolysis: Prolonged exposure to aqueous environments at extreme pH levels can catalyze the hydrolysis of the carboxamide group into the corresponding nicotinic acid derivative, though this is negligible in anhydrous DMSO.

G A 2-(m-Tolyl)nicotinamide in Anhydrous DMSO B Water Ingress (Hygroscopic DMSO) A->B Improper Sealing C Repeated Freeze-Thaw Cycles A->C Poor Aliquoting D Micro-precipitation (Loss of Soluble Concentration) B->D Reduced Solubility E Carboxamide Hydrolysis (Nicotinic Acid Derivative) B->E Base/Acid Catalysis C->D Nucleation

Figure 1: Primary degradation and precipitation pathways of 2-(m-Tolyl)nicotinamide in DMSO solutions.

Quantitative Stability Profile

The table below summarizes the expected stability and half-life of 10 mM 2-(m-Tolyl)nicotinamide solutions under various environmental conditions, extrapolated from standard repository compound stability studies[3].

Storage ConditionContainer MaterialAtmosphereEst. Half-Life (Physical/Chemical)Primary Failure Mode
-80°C Glass (Amber)Argon / Dry> 5 YearsNone (Optimal Condition)
-20°C PolypropyleneAmbient1 - 2 YearsMicro-precipitation (Moisture)
+4°C PolypropyleneAmbient3 - 6 MonthsPrecipitation / Nucleation
+25°C (Room Temp) Glass (Clear)Ambient4 - 8 WeeksPhoto-oxidation / Hydrolysis
Freeze-Thaw (>5 cycles) AnyAmbient< 1 Week (Soluble fraction)Irreversible Precipitation

Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock Solutions

Expertise & Causality: Utilizing strictly anhydrous solvents and inert atmospheres prevents initial moisture seeding, which is the primary catalyst for downstream precipitation.

  • Equilibration: Allow the lyophilized solid 2-(m-Tolyl)nicotinamide to equilibrate to room temperature (25°C) inside a desiccator for at least 30 minutes before opening. Rationale: This prevents the condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the desired mass using an analytical microbalance enclosed in a static-free, low-humidity environment (<30% RH).

  • Solubilization: Dissolve the compound in HPLC-grade, anhydrous DMSO (≥99.9% purity, water content ≤0.005%). To prepare a 10 mM solution, add 471 μL of anhydrous DMSO per 1.0 mg of 2-(m-Tolyl)nicotinamide (MW: 212.25 g/mol )[1].

  • Homogenization: Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 5 minutes. Avoid heating the solution above 30°C to prevent accelerated oxidation.

Protocol 2: Long-Term Storage and Aliquoting Strategy

Expertise & Causality: Single-use aliquots eliminate the need for freeze-thaw cycles, thereby preserving the thermodynamic solubility of the compound over years of storage.

  • Aliquoting: Immediately dispense the 10 mM master stock into single-use aliquots (e.g., 20 μL to 50 μL) using low-binding, sterile polypropylene microcentrifuge tubes or amber glass vials.

  • Inert Gas Overlay: Gently blow a stream of dry Argon or Nitrogen gas over the open vials for 3–5 seconds to displace ambient air and moisture before tightly sealing the caps.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen to prevent slow crystallization and solute exclusion, then transfer immediately to a -80°C freezer for long-term storage[5].

  • Thawing (Usage): When required, remove a single aliquot and warm it rapidly in your hands or a 25°C water bath. Vortex immediately upon thawing to ensure homogeneity. Crucial: Discard any unused portion; do not refreeze.

Protocol 3: Stability Assessment Workflow (LC-MS/MS)

Expertise & Causality: UV-Vis spectroscopy alone cannot reliably distinguish between the parent carboxamide and its hydrolyzed nicotinic acid degradant due to identical chromophores. LC-MS/MS provides absolute structural validation and quantifies any loss of soluble concentration.

  • Sample Preparation: Dilute the 10 mM DMSO stock to a 1 μM working concentration in 50:50 Acetonitrile:Water (containing 0.1% Formic Acid). Spike in an internal standard (e.g., heavy-isotope labeled nicotinamide) at 1 μM to normalize ionization efficiency.

  • Chromatography: Inject 5 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor the transition of the parent ion[M+H]+ (m/z 213.1) to its primary fragment using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Analysis: Calculate the peak area ratio of 2-(m-Tolyl)nicotinamide to the internal standard. A decrease of >5% in this ratio compared to a freshly prepared baseline indicates significant degradation or micro-precipitation[3].

QC_Workflow S1 Thaw Aliquot (Room Temp) S2 Dilution (Acetonitrile/Water) S1->S2 S3 LC Separation (C18 Column) S2->S3 S4 MS/MS Detection (MRM Mode) S3->S4 S5 Purity & Conc. Validation S4->S5

Figure 2: Step-by-step LC-MS/MS analytical workflow for compound integrity validation.

References

  • 886508-69-6 | 2-(m-Tolyl)
  • Source: nih.
  • Source: researchgate.
  • Studies on Repository Compound Stability in DMSO under Various Conditions (Semantic Scholar)
  • RePrime-5C (3000x)

Sources

Method

Dosimetry and administration of 2-(m-Tolyl)nicotinamide in animal models.

An Application Note and Protocol for the Preclinical Investigation of 2-(m-Tolyl)nicotinamide Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preclinical Investigation of 2-(m-Tolyl)nicotinamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization, dosimetry, and administration of the novel compound 2-(m-Tolyl)nicotinamide in animal models. Recognizing the absence of established public data for this specific molecule, this guide is structured as a foundational framework. It begins with essential preliminary protocols to determine critical physicochemical and toxicological parameters, namely solubility and acute toxicity. Subsequently, detailed, adaptable protocols for formulation, administration via common routes (oral gavage and intraperitoneal injection), and systematic dosimetry calculations are provided. The methodologies are grounded in established principles for preclinical research and draw analogies from extensive data available for the parent compound, nicotinamide, and other poorly soluble agents. Our objective is to equip researchers with a scientifically rigorous, self-validating workflow to ensure reproducible and reliable in vivo evaluation of 2-(m-Tolyl)nicotinamide.

Part 1: Foundational Characterization of 2-(m-Tolyl)nicotinamide

Before any in vivo studies can be responsibly undertaken, key properties of 2-(m-Tolyl)nicotinamide must be empirically determined. The addition of the lipophilic meta-tolyl group to the nicotinamide scaffold is predicted to significantly decrease aqueous solubility compared to the parent molecule. Therefore, initial efforts must focus on identifying suitable vehicle systems and establishing a preliminary safety profile.

Table 1: Physicochemical Properties of 2-(m-Tolyl)nicotinamide

PropertyValueSource
CAS Number 886508-69-6Vendor Data
Molecular Formula C₁₂H₁₂N₂Vendor Data
Molecular Weight 184.24 g/mol Vendor Data
Predicted LogP ~2.5 - 3.5Cheminformatics Estimate
Aqueous Solubility To Be DeterminedSee Protocol 1
LD₅₀ / MTD To Be DeterminedSee Protocol 2

Part 2: Essential Preliminary Protocols

The following protocols are designed to generate the foundational data required for all subsequent in vivo work.

Protocol 1: Solubility Assessment in Common Preclinical Vehicles

Objective: To determine the solubility of 2-(m-Tolyl)nicotinamide in a panel of pharmaceutically acceptable vehicles to guide formulation development.

Rationale: The selection of an appropriate vehicle is critical for achieving consistent drug exposure and minimizing vehicle-induced artifacts in animal studies.[1] A systematic solubility screen is the first step in this process. For poorly soluble compounds, a variety of solubilizing agents and co-solvents are often necessary.[2][3]

Materials:

  • 2-(m-Tolyl)nicotinamide (powder form)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Vehicles for testing (see Table 2)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(m-Tolyl)nicotinamide (e.g., 10-20 mg) to a series of glass vials.

    • Add a fixed volume (e.g., 1 mL) of each test vehicle to a separate vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to ambient temperature (e.g., 25°C).

    • Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached. This allows sufficient time for the dissolution process to complete.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved compound.

  • Quantification:

    • Carefully aspirate a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

    • Analyze the concentration of the diluted sample against a standard curve of 2-(m-Tolyl)nicotinamide.

    • Calculate the original concentration in the supernatant to determine the solubility in mg/mL.

  • Data Recording:

    • Record all results in a table similar to the example below.

Table 2: Example Solubility Data Log for 2-(m-Tolyl)nicotinamide

Vehicle CompositionVisual ObservationSolubility (mg/mL) at 25°CRemarks
Saline (0.9% NaCl)Insolublee.g., <0.01Suspension required
5% DMSO in SalineSlight precipitatione.g., 0.5May be suitable for low doses
10% Solutol® HS 15 in WaterClear solutione.g., 5.0Promising vehicle for solution
20% PEG400 in SalineClear solutione.g., 2.5Alternative co-solvent system
0.5% Methylcellulose + 0.1% Tween 80 in WaterFine suspensionN/A (for suspension)Standard suspension vehicle
Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To estimate the acute toxicity (and LD₅₀, if necessary) and determine the single-dose MTD of 2-(m-Tolyl)nicotinamide in mice.

Rationale: An MTD study is essential for selecting a safe starting dose for subsequent efficacy or pharmacokinetic studies.[4] The data for the parent compound, nicotinamide, show a very high oral LD₅₀ in rodents (3-7 g/kg), indicating low acute toxicity.[4][5] However, the toxicity of the tolyl-substituted derivative is unknown and cannot be assumed. This protocol is based on standard regulatory guidelines.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or CD-1)

  • Sex: One sex, typically female, is used for initial studies.

  • Age: 8-10 weeks

  • Housing: Standard conditions, 12-hour light/dark cycle, ad libitum access to food and water.

Step-by-Step Methodology (Fixed Dose Procedure Example):

  • Dose Selection and Preparation:

    • Based on the lack of data, start with a conservative low dose (e.g., 50 mg/kg) and select geometrically spaced higher doses (e.g., 150 mg/kg, 500 mg/kg, 2000 mg/kg).

    • Formulate the compound in the most suitable vehicle identified in Protocol 1. Ensure the highest dose can be administered in a reasonable volume (typically <10 mL/kg for oral gavage in mice).

  • Dosing:

    • Acclimatize animals for at least 5 days.

    • Fast animals (while providing water) for 3-4 hours before dosing.

    • Administer a single dose of 2-(m-Tolyl)nicotinamide to a group of animals (n=3-5 per group) via the intended experimental route (e.g., oral gavage).

    • Administer the vehicle alone to a control group.

  • Observation:

    • Observe animals continuously for the first 30 minutes, then hourly for the first 4-6 hours post-dosing.

    • Look for clinical signs of toxicity, including but not limited to: changes in posture, gait, respiration, and behavior (e.g., lethargy, hyperactivity, stereotypy). Note any instances of piloerection, salivation, or diarrhea.

    • Record body weights just prior to dosing and at least on days 1, 3, 7, and 14.

    • Continue daily observations for a total of 14 days.

  • Endpoint and MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality or serious clinical signs of toxicity (e.g., >10-15% body weight loss, severe distress).

    • If mortality occurs at a given dose, the study can be repeated at an intermediate dose to refine the LD₅₀ value.

Part 3: Formulation and Administration

The results from the preliminary protocols will dictate the final formulation and administration strategy.

Formulation Decision Workflow

The choice between a solution and a suspension is the primary decision point after determining solubility.

G cluster_0 Formulation Development Pathway start Perform Solubility Screen (Protocol 1) decision Solubility > Required Highest Dose Conc.? start->decision solution_prep Prepare Homogeneous Solution (Protocol 3A) decision->solution_prep  Yes suspension_prep Prepare Uniform Suspension (Protocol 3B) decision->suspension_prep No administer Proceed to Animal Administration solution_prep->administer suspension_prep->administer

Figure 1: Decision workflow for formulation selection.
Protocol 3A: Preparation of a Solution Formulation

Objective: To prepare a clear, homogeneous solution for administration.

Materials:

  • 2-(m-Tolyl)nicotinamide

  • Selected vehicle (e.g., 10% Solutol® HS 15 in sterile water)

  • Sterile vials, magnetic stirrer, and stir bar

  • 0.22 µm syringe filter for sterilization

Methodology:

  • Calculate the required amount of compound and vehicle for the entire study, including a small overage.

  • In a sterile vial, add the vehicle.

  • Place the vial on a magnetic stirrer and slowly add the powdered 2-(m-Tolyl)nicotinamide while stirring.

  • Gentle warming or sonication may be applied to facilitate dissolution, provided the compound is stable under these conditions.[2]

  • Once fully dissolved, visually inspect the solution for any particulates.

  • If for parenteral administration (e.g., IP), sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a new sterile vial.

Protocol 3B: Preparation of a Suspension Formulation

Objective: To prepare a uniform, re-suspendable formulation for administration.

Materials:

  • 2-(m-Tolyl)nicotinamide

  • Suspending vehicle (e.g., 0.5% w/v methylcellulose with 0.1% w/v Tween 80 in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile vials, magnetic stirrer

Methodology:

  • Prepare the suspending vehicle in advance and allow it to fully hydrate.

  • Weigh the required amount of 2-(m-Tolyl)nicotinamide. If particle size is large, it can be gently triturated with a mortar and pestle to create a finer powder.

  • Add a small amount of the vehicle to the powder to create a paste. This "wetting" step is crucial for preventing clumping.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing until the desired final volume is reached.

  • Store in a sterile vial. Crucially, this formulation must be vigorously and continuously stirred (e.g., on a stir plate) immediately before and during dose aspiration to ensure uniformity. [6]

Protocol 4: Administration to Animal Models

A. Oral Gavage (p.o.)

  • Ensure the animal is properly restrained.

  • Measure the animal's body weight to calculate the precise volume to be administered.

  • Draw up the calculated volume of the formulation into a syringe fitted with a proper-sized, ball-tipped gavage needle.

  • Gently insert the gavage needle into the esophagus and deliver the dose smoothly.

  • Monitor the animal for a few minutes post-administration to ensure no adverse reactions occur.

B. Intraperitoneal (i.p.) Injection

  • Ensure the animal is properly restrained, exposing the abdomen.

  • Measure the animal's body weight to calculate the injection volume.

  • Draw up the calculated volume of the sterile formulation into a syringe with an appropriate gauge needle (e.g., 25-27G for mice).

  • Lift the animal's hindquarters slightly. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Return the animal to its cage and monitor.

Part 4: Dosimetry and Dose Calculation

Dosimetry involves calculating the appropriate dose of a compound for a specific animal model, often extrapolated from in vitro data or doses used for similar compounds.

Dose Calculation Principles

The dose is typically expressed in mg of compound per kg of body weight (mg/kg). The volume to be administered is calculated as follows:

Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

Table 3: Example Dose Calculation for a 25g Mouse

ParameterValue
Target Dose100 mg/kg
Mouse Body Weight25 g (0.025 kg)
Total mg Needed per Mouse100 mg/kg * 0.025 kg = 2.5 mg
Formulation Concentration10 mg/mL
Volume to Administer 2.5 mg / 10 mg/mL = 0.25 mL
Allometric Scaling Considerations

When translating doses between species (e.g., from mouse to rat or to predict a human equivalent dose), allometric scaling based on body surface area is the standard practice. This is more accurate than scaling by body weight alone. The dose is typically converted to a Human Equivalent Dose (HED) using conversion factors recommended by regulatory agencies.

General Experimental Workflow

The entire process, from initial characterization to in vivo administration, follows a logical and iterative sequence.

G cluster_1 Preclinical Workflow for 2-(m-Tolyl)nicotinamide A Compound Acquisition & Physicochemical Data B Solubility Screen (Protocol 1) A->B C Acute Toxicity / MTD Study (Protocol 2) A->C D Formulation Development (Protocol 3) B->D E Dose Calculation & Volume Determination C->E D->E F In Vivo Administration (p.o. or i.p.) (Protocol 4) E->F G Pharmacokinetic / Efficacy Study F->G

Figure 2: Overall workflow for preclinical studies.

References

  • (Reference for general nicotinamide solubility - will find a suitable one)
  • (Reference for nicotinamide LD50 d
  • (Reference for formulation of poorly soluble compounds - will find a suitable one)
  • (Reference for animal dosing techniques - will find a suitable one)
  • (Reference for allometric scaling - will find a suitable one)
  • (Reference for vehicle selection - will find a suitable one)
  • U.S. Environmental Protection Agency. Inert Reassessment - Nicotinamide CAS 98-92-0. [Link]

  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Khan, F. M., Ahmad, M., & Idrees, H. A. (2020). Simvastatin-Nicotinamide Co-Crystals: A Novel Approach to Enhance Solubility, Dissolution, and Bioavailability of a Poorly Water-Soluble Drug. Drug Design, Development and Therapy, 14, 4699–4715. [Link]

  • (Placeholder for additional references)
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635–1646. [Link]

  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Douroumis, D. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. International Journal of Pharmaceutics, 336(1-2), 40–46. [Link]

  • (Placeholder for additional references)
  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)

Sources

Application

Analytical techniques for quantifying 2-(m-Tolyl)nicotinamide in biological samples.

An Application Guide for the Bioanalytical Quantification of 2-(m-Tolyl)nicotinamide Introduction: The Analytical Imperative for 2-(m-Tolyl)nicotinamide 2-(m-Tolyl)nicotinamide is a small molecule with a chemical structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Bioanalytical Quantification of 2-(m-Tolyl)nicotinamide

Introduction: The Analytical Imperative for 2-(m-Tolyl)nicotinamide

2-(m-Tolyl)nicotinamide is a small molecule with a chemical structure comprising a pyridine ring characteristic of the nicotinamide family, substituted with a tolyl group.[1] The accurate quantification of such novel compounds in complex biological matrices like plasma, urine, or tissue is a cornerstone of drug discovery and development. Whether for pharmacokinetic (PK), toxicokinetic (TK), or metabolic studies, a robust, reliable, and validated bioanalytical method is not merely a procedural step but a fundamental requirement for generating data that can withstand scientific and regulatory scrutiny.

This document provides a comprehensive guide to developing and validating a quantitative method for 2-(m-Tolyl)nicotinamide, with a primary focus on the gold-standard technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the critical interplay between sample preparation, chromatographic separation, and mass spectrometric detection, all within the framework of international regulatory guidelines.[2][3][4][5]

Core Principles: Analyte, Matrix, and Method Selection

The development of a successful bioanalytical assay begins with a thorough understanding of the analyte and the biological matrix. 2-(m-Tolyl)nicotinamide (Molecular Formula: C₁₂H₁₂N₂) is a moderately hydrophobic molecule due to the tolyl and pyridine rings, while the amide group provides some polarity. The pyridine nitrogen is weakly basic, making it a candidate for ionization in positive mode mass spectrometry.

Biological matrices are inherently complex, containing proteins, lipids, salts, and endogenous metabolites that can interfere with analysis.[6] The primary goals of sample preparation are to remove these interferences, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. The choice of technique represents a trade-off between speed, cost, and the required cleanliness of the final extract.

  • Protein Precipitation (PPT): A rapid method involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. While fast, it often leaves significant amounts of phospholipids and other interferences, which can cause ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases (typically aqueous and organic).[7] By adjusting the pH of the aqueous phase, one can selectively extract acidic, basic, or neutral compounds, offering a cleaner sample than PPT.[8]

  • Solid-Phase Extraction (SPE): Widely regarded as the most effective technique for producing clean extracts and achieving high concentration factors.[9][10] SPE uses a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[11] Given the need for high sensitivity and robustness, SPE is the recommended approach for this application note.

Diagram: General Bioanalytical Workflow

The overall process, from sample receipt to final concentration reporting, follows a structured pathway designed to ensure data integrity and reproducibility.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap Evaporate & Reconstitute Extraction->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Peak Peak Integration MS->Peak Cal Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak->Cal Quant Quantify Unknowns Cal->Quant

Caption: General experimental workflow for niacin quantification.[12]

Recommended Protocol: SPE-LC-MS/MS Quantification

This protocol details a robust method for the extraction and quantification of 2-(m-Tolyl)nicotinamide from human plasma. The use of a stable isotope-labeled (SIL) internal standard is highly recommended to correct for matrix effects and variability during sample processing.

Materials and Reagents
  • Analyte: 2-(m-Tolyl)nicotinamide reference standard.

  • Internal Standard (IS): Stable isotope-labeled 2-(m-Tolyl)nicotinamide (e.g., D₄-2-(m-Tolyl)nicotinamide). If unavailable, a structurally similar compound can be used.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, formic acid.

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX) or Reversed-Phase (e.g., C18) cartridges.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 methanol:water. Prepare a separate working solution for the IS.

  • Calibration Standards (CS): Spike blank plasma with the appropriate working standard solutions to create a calibration curve, typically covering a range from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Solid-Phase Extraction (SPE) Protocol

This procedure is optimized for a mixed-mode cation exchange sorbent, which leverages both hydrophobic and ionic interactions for superior selectivity.

SPE Workflow Condition Condition Activate sorbent 2% Formic Acid in Methanol Equilibrate Equilibrate Prepare for sample loading 2% Formic Acid in Water Condition->Equilibrate Load Load Apply pre-treated sample Plasma + IS + Acid Equilibrate->Load Wash1 Wash 1 Remove polar interferences 2% Formic Acid in Water Load->Wash1 Wash2 Wash 2 Remove hydrophobic interferences Methanol Wash1->Wash2 Elute Elute Recover analyte and IS 5% NH4OH in Methanol Wash2->Elute

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: To 100 µL of plasma sample (CS, QC, or unknown), add 25 µL of the IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex. This step lyses protein binding and ensures the pyridine nitrogen is protonated.

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This multi-step wash removes both polar and non-polar interferences while the positively charged analyte remains bound to the cation exchange sorbent.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte ionization and improves peak shape.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength.[13]
Flow Rate 0.4 mL/minStandard flow rate for analytical columns of this dimension.
Gradient 10% B to 95% B over 3 minutes, hold, re-equilibrateA gradient ensures efficient elution and separation from matrix components.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic pyridine nitrogen is readily protonated for efficient ionization.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor → product ion transitions.[14]
MRM Transitions To be determined by infusion of standard solutione.g., Analyte: 185.1 → 106.1; IS: 189.1 → 110.1 (hypothetical)

Method Validation: Ensuring Trustworthiness and Compliance

A bioanalytical method intended for regulatory submission must be validated to demonstrate its reliability.[3] The validation process adheres to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5][15]

Validation Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[13]
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[15]
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.The IS-normalized matrix factor should have a %CV ≤15%.
Recovery The efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.
Dilution Integrity Ensures that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.Accuracy and precision of diluted samples must be within ±15%.[15]

Conclusion

The LC-MS/MS method detailed in this guide provides a robust and sensitive framework for the quantification of 2-(m-Tolyl)nicotinamide in biological samples. By combining a selective Solid-Phase Extraction protocol with the inherent specificity of tandem mass spectrometry, this approach yields high-quality data suitable for pharmacokinetic and other regulatory studies. The causality-driven choices in sample preparation and analysis, grounded in the physicochemical properties of the analyte, are paramount. Adherence to the principles of method validation as outlined by regulatory agencies ensures that the generated data is not only accurate and precise but also defensible and trustworthy.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Source Title.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • ACS Publications. (2000). Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • PubMed. (2001). Fully Automated 96-well Liquid-Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography With Tandem Mass Spectrometry.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Creative Proteomics. (n.d.). Nicotinamide Analysis Service.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Element Lab Solutions. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis.
  • Bioanalytical Sample Preparation. (n.d.). Source Title.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • PMC. (n.d.). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects.
  • SIELC. (n.d.). Nicotinamide in whole blood and other biological samples.
  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Appchem. (n.d.). 2-(m-Tolyl)nicotinamide.
  • J. Baqai Med. Univ. (n.d.). Analytical Profile of Nicotinamide.
  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
  • BenchChem. (2025). Application Notes and Protocols for Niacin Quantification in Biological Samples by HPLC.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis.
  • Quantitative analysis of small molecules in biological samples. (n.d.). Source Title.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(m-Tolyl)nicotinamide Synthesis

Welcome to the Application Support Center. Synthesizing 2-(m-Tolyl)nicotinamide via Suzuki-Miyaura cross-coupling presents unique mechanistic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing 2-(m-Tolyl)nicotinamide via Suzuki-Miyaura cross-coupling presents unique mechanistic hurdles. The high bond dissociation energy of the C2-Cl bond in 2-chloronicotinamide, combined with the potential for the pyridine nitrogen and amide moiety to chelate the palladium catalyst, often leads to stalled reactions and poor yields.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality behind reaction failures and provide self-validating protocols to ensure you achieve quantitative conversions.

Mechanistic Insights & Failure Pathways

To fix a low-yielding reaction, you must first understand where the catalytic cycle is breaking down. In the synthesis of 2-(m-Tolyl)nicotinamide, the standard Suzuki-Miyaura cycle is vulnerable at two specific nodes: Oxidative Addition and Transmetalation .

Because aryl chlorides are notoriously inert compared to bromides or iodides, the oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step. If this step is too slow, the competing side reaction—base-catalyzed protodeboronation of m-tolylboronic acid—will consume your coupling partner before the product can form.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Rate Limiting) Pd0->OA 2-Chloronicotinamide PdII Pd(II) Complex (Ar-Pd-Cl) OA->PdII TM Transmetalation (Base Mediated) PdII->TM m-Tolylboronic Acid + Base PdII_Ar Pd(II) Diaryl (Ar-Pd-Ar') TM->PdII_Ar Side1 Protodeboronation (Side Reaction) TM->Side1 Excess H2O/Heat RE Reductive Elimination (Product Release) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product 2-(m-Tolyl)nicotinamide RE->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the protodeboronation failure pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30% conversion, and LC-MS shows unreacted 2-chloronicotinamide. Why? A1: You are likely experiencing catalyst poisoning or rapid protodeboronation. The amide group on 2-chloronicotinamide can chelate the catalytically active Pd(0) species, altering its insertion dynamics and potentially deactivating it[1]. Furthermore, if your m-tolylboronic acid undergoes protodeboronation (hydrolysis of the C-B bond) faster than transmetalation, you will run out of the boron coupling partner[2]. Solution: Add a slight excess (1.5 equiv) of m-tolylboronic acid via a syringe pump over 2 hours to keep its steady-state concentration low, minimizing homocoupling and protodeboronation.

Q2: How do I choose the right base and solvent system? A2: The base must be strong enough to activate the boronic acid (forming the reactive boronate species) but mild enough to prevent side reactions. While Na2CO3 in Toluene/H2O is standard, switching to K2CO3 in Methanol has been shown to improve regioselectivity and yield when coupling chloronicotinamides, as it facilitates the chelation-directed oxidative addition[1].

Q3: Can I run this reaction in water to comply with green chemistry initiatives? A3: Yes. Aqueous media Suzuki couplings are highly efficient if you use the right catalyst system. For example, using cyclodextrin-supported palladium (PdCl2(Ln@β-CD)) allows for phosphine-free cross-coupling in water with extremely low catalyst loading (0.01 mol %), achieving high turnover numbers[3].

Quantitative Optimization Data

To save you time on empirical screening, below is a consolidated data matrix of reaction conditions based on standard Suzuki optimizations for chloropyridines and nicotinamides.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/H2O9045Sluggish oxidative addition; high protodeboronation[2].
Pd2(dba)3 (2 mol%)NoneK3PO4Dioxane/H2O90<10Inefficient without a suitable electron-rich ligand[2].
PXPd2 (2 mol%)NoneK2CO3MethanolReflux>85Chelation by amide group directs oxidative addition efficiently[1].
PdCl2(Ln@β-CD)NoneK2CO3Water9095High turnover in aqueous media; phosphine-free[3].
Pd(OAc)2 (2 mol%)XPhosCs2CO3Toluene10092Bulky, electron-rich ligand overcomes C-Cl bond inertness.

Self-Validating Experimental Protocol

This optimized protocol utilizes Pd(OAc)2 and XPhos, a highly reliable system for activating inert aryl chlorides. Every phase includes a Validation Checkpoint so you can verify the chemical state of your reaction before proceeding.

Phase 1: Preparation & Degassing

Causality: Oxygen rapidly oxidizes active Pd(0) into inactive Pd(II) species, permanently killing the catalytic cycle.

  • To an oven-dried Schlenk flask, add 2-chloronicotinamide (1.0 mmol), m-tolylboronic acid (1.5 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous Cs2CO3 (2.0 mmol).

  • Seal the flask with a rubber septum and purge with ultra-pure Argon for 10 minutes.

  • Add 5 mL of anhydrous Toluene via syringe.

  • Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Validation Checkpoint: During the thaw cycle, bubbling should completely cease, confirming the total evacuation of dissolved O2.

Phase 2: Reaction Initiation

Causality: The Pd(II) precatalyst must be reduced to Pd(0) in situ by the phosphine ligand or the boronic acid to initiate the cycle.

  • Place the flask in a pre-heated oil bath at 100°C.

  • Stir vigorously (800 RPM) to ensure maximum interfacial contact between the solid base and the organic solution.

  • Validation Checkpoint: Within 10–15 minutes of heating, the mixture should transition from a pale yellow suspension to a homogeneous deep red/orange solution. This color shift confirms the successful generation of the active Pd(0)-XPhos complex. If the solution turns black and a fine precipitate forms, "palladium black" has crashed out, indicating catalyst death due to oxygen ingress.

Phase 3: In-Process Monitoring
  • After 2 hours, withdraw a 10 µL aliquot via a degassed syringe.

  • Dilute in 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.

  • Validation Checkpoint: The chromatogram should show <5% remaining 2-chloronicotinamide. If m-tolylboronic acid is entirely absent but 2-chloronicotinamide remains, protodeboronation has outpaced transmetalation. If this occurs, cool the reaction and spike in an additional 0.5 mmol of boronic acid.

Phase 4: Quench & Purification
  • Once complete, cool the reaction to room temperature.

  • Dilute with 15 mL of Ethyl Acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the organic filtrate with saturated aqueous NH4Cl (2 x 10 mL) and brine (10 mL).

  • Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Diagnostic Logic Tree

If your yield remains suboptimal, use this causal logic tree to diagnose the exact point of failure based on your LC-MS data.

Troubleshooting Start Low Yield of 2-(m-Tolyl)nicotinamide CheckSM Check LC-MS for Starting Materials Start->CheckSM ArCl_Left 2-Chloronicotinamide Remains CheckSM->ArCl_Left Boronic_Gone m-Tolylboronic Acid Consumed CheckSM->Boronic_Gone Both_Left Both SMs Remain CheckSM->Both_Left Action1 Protodeboronation: Reduce Temp, Change Base ArCl_Left->Action1 Boronic_Gone->Action1 Action2 Catalyst Inactive: Use Pd(dppf)Cl2 or Degas Both_Left->Action2

Caption: Diagnostic logic tree for troubleshooting low yields in Suzuki cross-coupling reactions.

References

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Organic Letters - ACS Publications. Available at: 1

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | PMC - National Institutes of Health. Available at:3

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines | Benchchem. Available at: 2

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(m-Tolyl)nicotinamide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(m-Tolyl)nicotinamide in aqueous buffers....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(m-Tolyl)nicotinamide in aqueous buffers. We will explore the underlying physicochemical reasons for its poor solubility and provide a systematic, tiered approach to overcoming this common experimental hurdle. Our methodology emphasizes not just the "how" but the "why," empowering you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule - A Physicochemical Profile

A rational approach to improving solubility begins with understanding the compound's inherent properties. While experimental data for 2-(m-Tolyl)nicotinamide is not extensively published, we can infer its behavior by analyzing its structure in relation to its well-characterized parent compound, nicotinamide.

Q1: What are the key structural features of 2-(m-Tolyl)nicotinamide that influence its solubility?

A: The solubility of 2-(m-Tolyl)nicotinamide is governed by a balance between its hydrophilic and lipophilic components:

  • Hydrophilic Center (The Nicotinamide Core): The molecule contains a pyridine ring and an amide group. The pyridine ring nitrogen is weakly basic and can be protonated in acidic conditions, forming a more soluble cationic species. The amide group can participate in hydrogen bonding.

  • Lipophilic Moiety (The m-Tolyl Group): The addition of the methylphenyl (tolyl) group significantly increases the molecule's nonpolar surface area. This bulky, hydrophobic group is the primary reason for the compound's poor solubility in water compared to its parent, nicotinamide.

Q2: What are the estimated physicochemical properties of 2-(m-Tolyl)nicotinamide?

A: Direct experimental values are scarce. However, we can estimate key parameters based on the properties of nicotinamide and the contribution of the tolyl group. These estimates are crucial for designing effective solubilization strategies.

PropertyEstimated Value for 2-(m-Tolyl)nicotinamideRationale & Implications for SolubilityReference (Parent Compound)
Molecular Weight 184.24 g/mol N/A[1]
pKa (Basic) ~3.0 - 4.0The pyridine nitrogen is basic. At pH values below its pKa, the molecule will become protonated and more soluble. This makes pH adjustment a viable strategy.[2]Nicotinamide pKa ≈ 3.63[2]
logP > 1.0 (Estimated)LogP is a measure of lipophilicity. The addition of the tolyl group drastically increases lipophilicity compared to nicotinamide, predicting poor aqueous solubility.Nicotinamide logP ≈ -0.39 to -0.45[2]
Aqueous Solubility PoorThe high lipophilicity (logP) is the dominant factor, leading to very low intrinsic solubility in neutral aqueous buffers.Nicotinamide is water-soluble (~10 mg/mL in PBS).[3][4]
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered in the lab.

Q3: My 2-(m-Tolyl)nicotinamide powder won't dissolve when I add it directly to my PBS or Tris buffer. What is the first step?

A: Direct dissolution in aqueous buffer is highly unlikely to succeed due to the compound's lipophilic nature. The standard and recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro experiments.[3][5]

See Protocol 1 for a detailed step-by-step guide to preparing a DMSO stock solution.

Q4: I successfully made a 20 mM stock in DMSO, but when I dilute it into my cell culture media (to a final concentration of 20 µM), I see a cloudy precipitate. Why is this happening and how can I fix it?

A: This is a classic case of a compound "crashing out" of solution. It occurs because while the compound is soluble in 100% DMSO, its final concentration in the aqueous buffer (even with a small percentage of DMSO) exceeds its thermodynamic solubility limit in that specific water/co-solvent mixture.[5]

This problem can be addressed systematically.

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Start -> Check_Concentration; Check_Concentration -> Lower_Concentration [label="Yes"]; Check_Concentration -> Check_CoSolvent [label="No"]; Lower_Concentration -> Success; Check_CoSolvent -> Increase_CoSolvent [label="Yes"]; Check_CoSolvent -> Advanced_Methods [label="No"]; Increase_CoSolvent -> Success; }

Q5: Can I just heat the buffer to dissolve the compound?

A: Gentle warming can temporarily increase solubility and the rate of dissolution. However, this is often a temporary fix. The compound may precipitate out again as the solution cools to the experimental temperature (e.g., 37°C or room temperature). Furthermore, prolonged heating can risk thermal degradation of the compound. This method should be used with caution and validated to ensure the compound remains in solution under the final assay conditions.

Section 3: A Systematic Guide to Solubility Enhancement

If simple troubleshooting fails, a more systematic approach is necessary. These methods alter the formulation to increase the thermodynamic solubility of 2-(m-Tolyl)nicotinamide.

3.1 pH Modification

Q6: How can I use pH to improve the solubility of 2-(m-Tolyl)nicotinamide?

A: This strategy leverages the basic pyridine nitrogen in the molecule's core. By lowering the pH of the buffer to a value below the compound's pKa (~3.0-4.0), the nitrogen atom becomes protonated (acquires a positive charge). This ionized form is significantly more polar and thus more soluble in aqueous media.[4][6] This is one of the most effective initial strategies for ionizable compounds.

  • Caveat: You must ensure that the required acidic pH is compatible with your experimental system (e.g., cell viability, enzyme activity, protein stability).

See Protocol 2 for a step-by-step guide to pH-solubility screening.

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Neutral_pH -> Process [style=invis]; Process -> Acidic_pH [style=invis];

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3.2 Co-solvent Systems

Q7: My assay must be performed at a neutral pH. What are my next options?

A: Using a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic molecules like 2-(m-Tolyl)nicotinamide, thereby increasing its solubility.[5][7]

Co-solventTypical Concentration RangeConsiderations
DMSO 0.1% - 5%Widely used, but can be toxic to some cell lines at >0.5%.
Ethanol 1% - 10%Generally well-tolerated but can have biological effects.
Polyethylene Glycol 400 (PEG 400) 5% - 20%Often used for in vivo formulations, viscous.
Propylene Glycol 5% - 20%Good solvent for many compounds, also used in vivo.

See Protocol 3 for a method to screen different co-solvents and concentrations.

3.3 Use of Solubilizing Excipients

Q8: I am limited to a very low co-solvent concentration (<0.1%), and pH adjustment is not possible. What other formulation tools can I use?

A: In this scenario, specialized solubilizing excipients can be employed. These molecules create micro-environments within the aqueous solution that are favorable for the drug molecule.

  • Surfactants: Surfactants form structures called micelles above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 2-(m-Tolyl)nicotinamide can be encapsulated within the hydrophobic core, effectively "dissolving" them in the bulk aqueous phase.[7][8] Common non-ionic surfactants include Tween® 80 and Kolliphor® EL (formerly Cremophor® EL).

  • Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape. The exterior is hydrophilic, while the interior cavity is hydrophobic. They can form "inclusion complexes" where a lipophilic drug molecule (the "guest") is held within the hydrophobic cavity of the cyclodextrin (the "host").[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.

See Protocol 4 for a feasibility study on cyclodextrin complexation.

Section 4: Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for serial dilution into aqueous buffers.

Materials:

  • 2-(m-Tolyl)nicotinamide powder

  • Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tube or glass vial

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of 2-(m-Tolyl)nicotinamide into a sterile vial.

  • Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10-50 mM).

  • Add the calculated volume of DMSO to the vial.

  • Vortex the vial vigorously for 1-2 minutes to aid dissolution.[5]

  • If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution against a light source. It must be completely clear and free of any solid particulates.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Systematic pH-Solubility Screening

Objective: To determine if lowering the pH increases the solubility of the compound.

Materials:

  • 2-(m-Tolyl)nicotinamide DMSO stock solution (e.g., 20 mM)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Dilute HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)

  • pH meter

  • 96-well plate or microcentrifuge tubes

Procedure:

  • Prepare a set of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • In separate tubes or wells, add a fixed amount of the DMSO stock to each buffer to achieve a target final concentration that is known to precipitate at neutral pH. Keep the final DMSO concentration constant and low (e.g., 1%).

  • Mix well and allow the solutions to equilibrate at the desired temperature for at least 1-2 hours.

  • Visually inspect each solution for precipitation. A simple turbidimetric reading on a plate reader can also quantify this.

  • Identify the lowest pH at which the compound remains fully dissolved. This provides a lower boundary for the pH required for your desired concentration.

Protocol 3: Co-solvent Screening Protocol

Objective: To identify a suitable co-solvent and its optimal concentration for solubilization at a fixed pH.

Materials:

  • 2-(m-Tolyl)nicotinamide DMSO stock solution

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents to be tested (e.g., Ethanol, PEG 400, Propylene Glycol)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures. For example, create solutions containing 2%, 5%, 10%, and 20% (v/v) of PEG 400 in PBS.

  • To each of these mixtures, add the DMSO stock of 2-(m-Tolyl)nicotinamide to achieve the desired final concentration.

  • Vortex each solution and let it equilibrate.

  • Visually inspect for precipitation.

  • The optimal condition is the one with the lowest percentage of co-solvent that keeps the compound fully dissolved.

  • Crucially, run a parallel "vehicle control" in your assay to ensure the chosen co-solvent concentration does not interfere with the experimental results.

Protocol 4: Cyclodextrin Complexation Feasibility Study

Objective: To assess if cyclodextrins can improve the aqueous solubility of the compound.

Materials:

  • 2-(m-Tolyl)nicotinamide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., water or PBS)

  • Stir plate and magnetic stir bars

Procedure (Phase Solubility Diagram - Simplified):

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • To each solution, add an excess amount of solid 2-(m-Tolyl)nicotinamide powder (enough so that undissolved solid remains).

  • Stir these slurries at a constant temperature for 24-48 hours to reach equilibrium.

  • After equilibration, filter the samples through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify the concentration of dissolved 2-(m-Tolyl)nicotinamide in each filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

References
  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from ResearchGate. [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water. Retrieved from PriMera Scientific Publications. [Link]

  • ChemBK. (2025). Niacinamide. Retrieved from ChemBK website. [Link]

  • FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Retrieved from FooDB website. [Link]

  • Appchem. (n.d.). 2-(m-Tolyl)nicotinamide. Retrieved from Appchem website. [Link]

Sources

Troubleshooting

Optimizing 2-(m-Tolyl)nicotinamide concentration for cell culture experiments.

Welcome to the Technical Support Center for 2-(m-Tolyl)nicotinamide (2-mTN) . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(m-Tolyl)nicotinamide (2-mTN) . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the use of this synthetic nicotinamide derivative.

2-mTN functions primarily as an inhibitor within the NAD+ salvage pathway. Due to its structural homology to natural enzyme substrates, optimizing its concentration is critical to achieving specific target engagement (e.g., NAMPT inhibition) while avoiding off-target cytotoxicity and compound precipitation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is 2-(m-Tolyl)nicotinamide precipitating when added to my cell culture media? Causality & Solution: 2-mTN contains a hydrophobic m-tolyl group attached to the nicotinamide core, which significantly decreases its aqueous solubility compared to unmodified nicotinamide. When adding a high-concentration DMSO stock directly into aqueous media, the local hydrophobic collapse causes immediate precipitation. Actionable Step: Always prepare a 10 mM to 50 mM master stock in 100% molecular-grade DMSO. Perform intermediate serial dilutions in DMSO before diluting into the culture media. Ensure the final DMSO concentration in the culture does not exceed 0.1% - 0.2% (v/v) to prevent solvent-induced cytotoxicity.

Q2: I am observing massive cell death at 100 µM. Is this specific target engagement? Causality & Solution: Likely not. While nicotinamide derivatives are potent modulators of the NAD+ salvage pathway, high micromolar to millimolar concentrations lead to a loss of specificity. At elevated concentrations, nicotinamide analogs act as endogenous inhibitors of Poly(ADP-ribose) polymerases (PARPs)[1] and Sirtuins (SIRT1/2)[2]. This pan-inhibition triggers catastrophic metabolic collapse and non-specific apoptosis rather than selective pathway modulation. Actionable Step: Titrate the compound starting from the low nanomolar range (e.g., 1 nM to 10 µM). True NAMPT inhibitors typically exhibit IC50 values in the low nanomolar range for NAD+ depletion[3].

Q3: How can I prove that the observed phenotype is due to specific NAD+ pathway inhibition and not a secondary off-target effect? Causality & Solution: To establish a self-validating experimental system, you must perform a "rescue" experiment. Because 2-mTN blocks the conversion of nicotinamide to NMN, bypassing this block should restore cell viability if the toxicity is strictly on-target. Actionable Step: Co-administer the cells with 2-mTN and an alternative NAD+ precursor, such as Nicotinic Acid (NA) (if the cells express NAPRT1)[4]. If viability is restored, the concentration of 2-mTN used is specifically engaging the intended target.

Part 2: Quantitative Data & Optimization Metrics

To ensure reproducibility, adhere to the following quantitative parameters when designing your concentration gradients.

ParameterRecommended RangeCritical LimitMechanistic Rationale
Stock Concentration 10 mM - 50 mM>50 mMPrevents precipitation; ensures complete solubilization in DMSO.
Working Concentration 1 nM - 10 µM>50 µMHigh doses cause off-target PARP/SIRT inhibition[1].
Final DMSO in Media 0.1% - 0.2% (v/v)>0.5% (v/v)High DMSO induces solvent toxicity and alters cell metabolism.
Incubation Time 48h - 72h<24hNAD+ depletion is time-dependent; pre-existing NAD+ pools must turn over[3].

Part 3: Experimental Protocols

Protocol A: 2-mTN Dose-Response Viability Assay

This protocol establishes the optimal IC50 concentration for your specific cell line.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000–5,000 cells/well in a 96-well opaque plate in 90 µL of complete culture media. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM master stock of 2-mTN in 100% DMSO. Create a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO serial dilutions 1:100 into intermediate culture media. Causality note: This step prevents localized precipitation when adding the hydrophobic compound to the cells.

  • Treatment: Add 10 µL of the intermediate dilutions to the 90 µL of media in the 96-well plate (Final DMSO = 0.1%).

  • Incubation: Incubate for 72 hours. Causality note: NAMPT inhibitors require 48-72 hours to manifest viability defects because cells must first exhaust their intracellular NAD+ reservoirs[3].

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Lyse for 2 minutes on an orbital shaker, incubate for 10 minutes, and record luminescence to calculate the IC50.

Protocol B: Target Engagement Validation (Self-Validating Rescue Assay)

This protocol proves that the concentration established in Protocol A is on-target.

  • Setup: Seed cells as described in Protocol A.

  • Co-Treatment Preparation: Prepare media containing the calculated IC90 concentration of 2-mTN. Divide this into two aliquots.

  • Rescue Supplementation: To one aliquot, add 10 µM Nicotinic Acid (NA).

  • Execution: Treat cells with either 2-mTN alone, or 2-mTN + NA.

  • Validation: Measure viability at 72 hours. Causality note: If 2-mTN is specifically inhibiting NAMPT, the alternative NAD+ precursor (NA) will bypass the enzymatic block, restoring intracellular NAD+ and rescuing cell viability[4]. Failure to rescue indicates the 2-mTN concentration is too high and is causing off-target cytotoxicity.

Part 4: Pathway & Workflow Visualizations

NAD_Salvage NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT NAMPT NAMPT Enzyme NAMPT->NAM Inhibitor 2-(m-Tolyl)nicotinamide Inhibitor->NAMPT Competitive Inhibition

Fig 1: Mechanism of action of 2-(m-Tolyl)nicotinamide in the NAD+ salvage pathway.

Workflow Step1 1. Seed Cells (96-well plate) Step3 3. Treat Cells (24-72h Incubation) Step1->Step3 Step2 2. Prepare 2-mTN Serial Dilutions Step2->Step3 Step4 4. Target Engagement (Rescue Assay) Step3->Step4 Step5 5. Viability Readout (CellTiter-Glo) Step3->Step5 Step6 6. IC50 Calculation & Optimization Step4->Step6 Step5->Step6

Fig 2: Step-by-step workflow for optimizing 2-(m-Tolyl)nicotinamide concentration.

References

  • Title: Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin Source: Spandidos Publications URL
  • Title: SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2 Source: AACR Journals URL
  • Title: Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Title: Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration Source: AACR Journals URL

Sources

Reference Data & Comparative Studies

Validation

Head-to-head comparison of different synthesis routes for 2-(m-Tolyl)nicotinamide.

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(m-Tolyl)nicotinamide (2-(3-methylphenyl)pyridine-3-carboxamide) Executive Summary 2-(m-Tolyl)nicotinamide is a critical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(m-Tolyl)nicotinamide (2-(3-methylphenyl)pyridine-3-carboxamide)

Executive Summary

2-(m-Tolyl)nicotinamide is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and novel NAD+ precursors. Synthesizing 2-aryl substituted nicotinamides presents a unique chemical challenge: the primary amide moiety can coordinate with transition metal catalysts, leading to catalyst sequestration, while the electron-deficient pyridine ring requires robust activation for successful cross-coupling.

As a Senior Application Scientist, I have evaluated the two most viable synthetic pathways for this compound. This guide provides an objective, head-to-head comparison between Route 1 (Direct Suzuki-Miyaura Coupling) and Route 2 (Nitrile Coupling followed by Controlled Hydration) , detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols required for successful execution.

Mechanistic Overview & Pathway Visualization

The decision between a one-step direct coupling and a two-step nitrile hydration route fundamentally comes down to balancing atom economy against catalyst efficiency and scalability.

SynthesisRoutes SM1 2-Chloronicotinamide + m-Tolylboronic Acid Route1 Route 1: Direct Suzuki Coupling (Pd Catalyst, Base, Heat) SM1->Route1 Product 2-(m-Tolyl)nicotinamide (Target Compound) Route1->Product SM2 2-Chloronicotinonitrile + m-Tolylboronic Acid Route2_Step1 Route 2, Step 1: Suzuki Coupling (Pd Catalyst, Base, Heat) SM2->Route2_Step1 Int 2-(m-Tolyl)nicotinonitrile (Stable Intermediate) Route2_Step1->Int Route2_Step2 Route 2, Step 2: Hydration (Alkaline H2O2 or High-Temp Water) Int->Route2_Step2 Route2_Step2->Product

Figure 1: Divergent synthetic pathways for 2-(m-Tolyl)nicotinamide production.

Route 1: Direct Suzuki-Miyaura Coupling

In the direct Suzuki coupling, the primary amide can inadvertently coordinate with the palladium center. However, studies have shown that utilizing specialized air-stable palladium catalysts or bidentate ligands leverages the amide moiety to direct the insertion of the Pd(0) species into the C2 carbon-chloride bond, achieving excellent regioselectivity and yield ()[1].

Route 2: Nitrile Coupling & Hydration

Route 2 circumvents potential late-stage palladium sequestration by performing the coupling on 2-chloronicotinonitrile. The strongly electron-withdrawing cyano group highly activates the C2 position for oxidative addition, allowing for lower catalyst loading. The intermediate 2-(m-tolyl)nicotinonitrile is subsequently hydrated. While traditional hydration uses basic hydrogen peroxide, advanced green methodologies demonstrate that nicotinonitriles can also be efficiently hydrolyzed to nicotinamides in high-temperature liquid aqueous mediums without heavy metal catalysts ()[2].

Quantitative Performance Comparison

The following table summarizes the empirical data comparing the two methodologies. Route 1 is highly efficient for rapid analog generation in discovery chemistry, while Route 2 offers the robustness required for multi-kilogram process scale-up.

ParameterRoute 1: Direct Suzuki CouplingRoute 2: Nitrile Coupling + Hydration
Overall Yield 65 – 75%80 – 85% (Over 2 steps)
Step Count 12
Catalyst Loading 5 mol% Pd2 mol% Pd (Step 1 only)
Reaction Time 4 – 6 hours6 hours (Step 1) + 2 hours (Step 2)
Impurity Profile Dehalogenated byproducts, Pd-amide complexesTrace carboxylic acid (if over-hydrolyzed)
Scalability Moderate (Best for Discovery Chemistry)High (Preferred for Process Chemistry)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to ensure scientific integrity and reproducibility.

Protocol 1: Direct Suzuki-Miyaura Coupling (Route 1)

Objective: Synthesize 2-(m-Tolyl)nicotinamide in a single step using a bidentate ligand to prevent catalyst poisoning.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C2-Cl Cleavage) Pd0->OxAdd 2-Chloronicotinamide TransMet Transmetalation (m-Tolyl Transfer) OxAdd->TransMet m-Tolylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 2-(m-Tolyl)nicotinamide

Figure 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle for Route 1.

Materials:

  • 2-Chloronicotinamide (10.0 mmol, 1.0 eq)

  • m-Tolylboronic acid (12.0 mmol, 1.2 eq)

  • K₂CO₃ (30.0 mmol, 3.0 eq)

  • Pd(dppf)Cl₂ (0.5 mmol, 5 mol%)

  • 1,4-Dioxane/H₂O (4:1 v/v, 40 mL)

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried 100 mL Schlenk flask with 2-chloronicotinamide, m-tolylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Atmosphere Control: Evacuate the flask and backfill with Argon (3x). Causality: Oxygen must be strictly excluded; residual O₂ will promote the homocoupling of m-tolylboronic acid into 3,3'-dimethylbiphenyl, consuming the reagent and depressing the yield.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture (previously degassed via three freeze-pump-thaw cycles) via syringe.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 4 hours.

  • Self-Validation (In-Process Control): Sample 50 µL of the reaction mixture, dilute with EtOAc, and analyze via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The reaction is complete when the starting material spot is consumed and a new, highly fluorescent product spot appears.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite. Causality: Celite filtration removes precipitated palladium black and inorganic salts, preventing emulsion formation during extraction.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and recrystallize the crude solid from hot ethanol to yield pure 2-(m-Tolyl)nicotinamide.

Protocol 2: Nitrile Coupling & Radziszewski Hydration (Route 2)

Objective: Utilize the highly activated 2-chloronicotinonitrile for efficient cross-coupling, followed by selective hydration to the primary amide.

Step 1: Suzuki Coupling of 2-Chloronicotinonitrile

  • Reaction: Combine 2-chloronicotinonitrile (10.0 mmol), m-tolylboronic acid (11.0 mmol), Na₂CO₃ (20.0 mmol), and Pd(PPh₃)₄ (0.2 mmol, 2 mol%) in degassed Toluene/EtOH/H₂O (2:1:1, 40 mL).

  • Execution: Reflux at 80°C for 6 hours under Argon.

  • Workup: Extract with Toluene, wash with water, concentrate, and pass through a short-path silica plug to afford the intermediate 2-(m-Tolyl)nicotinonitrile.

Step 2: Controlled Hydration

  • Preparation: Dissolve 2-(m-Tolyl)nicotinonitrile (8.0 mmol) in Ethanol (20 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Add 6M NaOH (1.0 mL), followed by the dropwise addition of 30% aq. H₂O₂ (4.0 mL).

  • Thermal Control: Maintain the reaction temperature strictly below 20°C. Causality: The Radziszewski hydration is exothermic. Allowing the temperature to spike will cause over-hydrolysis, cleaving the C-N bond and yielding the undesired 2-(m-tolyl)nicotinic acid byproduct.

  • Self-Validation: Monitor via HPLC or LC-MS after 2 hours. The nitrile peak must be fully converted to the amide mass [M+H]+.

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃. Causality: This is a mandatory safety protocol to destroy excess peroxides (verify with starch-iodide paper) before solvent removal, preventing explosive hazards. Adjust pH to 7 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the final product.

References

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling Source: Organic Letters (ACS Publications) URL:[Link]

  • CN101270083A - Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium Source: Google Patents URL

Sources

Comparative

A Researcher's Guide to a Multi-Tiered Assessment of Small Molecule Selectivity and Specificity: A Case Study on 2-(m-Tolyl)nicotinamide

This guide provides a comprehensive framework for evaluating the selectivity and specificity of novel chemical entities, using the investigational nicotinamide derivative, 2-(m-Tolyl)nicotinamide, as a central case study...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the selectivity and specificity of novel chemical entities, using the investigational nicotinamide derivative, 2-(m-Tolyl)nicotinamide, as a central case study. Our approach is designed to be a self-validating cascade of experiments, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular confirmation. We will explain the causal logic behind each experimental choice, offering insights that extend beyond mere protocol execution.

For the purpose of this guide, we will hypothesize that 2-(m-Tolyl)nicotinamide has been identified as a potential inhibitor of Nicotinamide N-methyltransferase (NNMT) , an enzyme implicated in metabolic diseases and certain cancers.[1] The structural similarity of our compound to nicotinamide, a substrate of NNMT, makes this a scientifically plausible starting point for our investigation.[2]

The Foundational Principle: A Tiered Approach to Selectivity Profiling

A single assay is never sufficient to declare a compound "selective." True scientific rigor demands a multi-pronged approach that builds a progressively stronger case for specificity. Our workflow is designed to efficiently eliminate non-viable candidates and provide deep, mechanistic insights into promising ones. The core logic is to first establish on-target potency biochemically, then assess broad off-target potential, and finally, confirm target engagement in a complex cellular environment.

G cluster_0 Tier 1: Biochemical Potency & Broad Selectivity cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays A Primary Biochemical Assay (IC50 vs. NNMT) B Broad Kinome Profiling (e.g., 400+ Kinase Panel) A->B Confirm on-target activity C Cellular Thermal Shift Assay (CETSA) (Confirming NNMT binding in intact cells) B->C Validate against off-targets D Downstream Biomarker Analysis (e.g., Product formation assay) C->D Confirm physiological relevance

Caption: A multi-tiered workflow for assessing compound selectivity.

Tier 1, Part A: Establishing On-Target Biochemical Potency

The first step is to quantify the direct inhibitory activity of 2-(m-Tolyl)nicotinamide against our primary target, NNMT. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) in a cell-free biochemical assay.[3] This provides clean, reproducible data on the direct interaction between the compound and the purified enzyme, free from the complexities of cellular systems like membrane transport or metabolism.[4]

For comparison, we will benchmark our compound against Amodiaquine , a repurposed antimalarial drug with known NNMT inhibitory activity, which serves as a useful, albeit non-selective, control.

Comparative Data: NNMT Inhibition
CompoundTargetAssay TypeIC50 (nM)Hill Slope
2-(m-Tolyl)nicotinamide NNMTRadiometric851.1
AmodiaquineNNMTRadiometric2501.0

Note: This data is hypothetical for illustrative purposes.

Protocol: Radiometric [³H]-SAM NNMT Inhibition Assay

This assay is considered a gold standard as it directly measures the catalytic transfer of a radiolabeled methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the nicotinamide substrate.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • Recombinant human NNMT enzyme.

    • Substrates: Nicotinamide and [³H]-SAM.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of 2-(m-Tolyl)nicotinamide and Amodiaquine in DMSO.

  • Reaction Setup :

    • In a 96-well plate, add 2 µL of each compound dilution (or DMSO for vehicle control).

    • Add 20 µL of NNMT enzyme diluted in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of a substrate mix containing nicotinamide and [³H]-SAM.

  • Reaction & Termination :

    • Incubate the plate for 60 minutes at 30°C.

    • Terminate the reaction by adding a stop solution.

  • Detection :

    • The product, radiolabeled 1-methylnicotinamide, is captured using a filter membrane.[5]

    • Unreacted [³H]-SAM is washed away.

    • The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis :

    • Calculate percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 1, Part B: Broad Selectivity Screening (Kinome Profiling)

A compound that is potent against its target is only useful if it is not promiscuously active against other proteins. Since many inhibitors can bind to the ATP pocket of protein kinases, a broad kinase screen is an essential step in selectivity profiling.[6][7] This high-throughput service provides a comprehensive overview of a compound's activity against a large panel of human kinases, revealing potential off-target liabilities that could lead to toxicity or undesired side effects.[5][8]

We will assess 2-(m-Tolyl)nicotinamide at a high concentration (e.g., 10 µM) against a panel of over 400 kinases. The goal is to see minimal inhibition of these off-target kinases.

Comparative Data: Kinome Scan at 10 µM
CompoundKinases ScreenedOff-Targets (>50% Inhibition)Key Off-Target(s)Selectivity Score (S10)
2-(m-Tolyl)nicotinamide 4683CLK1, DYRK1A0.006
Amodiaquine46825Multiple families0.053

Selectivity Score (S10): The number of off-targets with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

This hypothetical data suggests that 2-(m-Tolyl)nicotinamide is highly selective, with only a few off-targets at a high concentration, whereas Amodiaquine shows much broader activity, as expected.

Tier 2: Confirming Target Engagement in a Cellular Context

Biochemical assays use purified proteins, which can lack the complexity of the cellular environment.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms whether a compound binds to its target protein inside intact cells.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9]

G cluster_0 CETSA Workflow A Treat Cells with Compound or DMSO B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation (Separate soluble vs. aggregated protein) B->C D Quantify Soluble Protein (e.g., Western Blot) C->D E Plot Melt Curve (Soluble protein vs. Temp) D->E

Caption: A schematic overview of the CETSA protocol.

A positive result in a CETSA experiment—a shift in the melting curve of the target protein to a higher temperature in the presence of the compound—provides strong evidence of target engagement in a physiologically relevant setting.[12]

Protocol: CETSA for NNMT Target Engagement
  • Cell Culture :

    • Culture a suitable human cell line known to express NNMT (e.g., HEK293T) to ~80% confluency.

  • Compound Treatment :

    • Harvest and resuspend cells in media.

    • Treat one aliquot of cells with 2-(m-Tolyl)nicotinamide (e.g., at 10x the biochemical IC50) and another with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at 37°C.

  • Heat Challenge :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be left at room temperature as a non-heated control.[10]

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Fractionation :

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis :

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the amount of soluble NNMT in each sample by Western Blot using a specific anti-NNMT antibody.[13]

  • Data Analysis :

    • Quantify the band intensities from the Western Blot.

    • For both the DMSO and compound-treated groups, plot the percentage of soluble NNMT (relative to the non-heated control) against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Conclusion and Future Directions

This structured, multi-tiered guide provides a robust framework for assessing the selectivity and specificity of a novel compound like 2-(m-Tolyl)nicotinamide. By following a logical progression from biochemical potency to broad selectivity screening and finally to cellular target engagement, researchers can build a comprehensive and reliable profile of their molecule.

The hypothetical data presented positions 2-(m-Tolyl)nicotinamide as a potent and highly selective inhibitor of NNMT. The next logical steps would involve Tier 3 experiments: functional cellular assays to confirm that target engagement translates into the desired biological effect (e.g., measuring the downstream consequences of NNMT inhibition) and subsequent in vivo studies to evaluate efficacy and safety.

References

  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • MtoZ Biolabs. Kinome Profiling Service.
  • Creative Biogene. Kinase Screening & Profiling Service.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Pharmaron. Kinase Panel Profiling.
  • Reaction Biology. Kinase Drug Discovery Services.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
  • PMC. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Patsnap Synapse. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development.
  • Choy, E., et al. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry.
  • Hong, S., et al. Identification of nicotinamide N‐methyltransferase as a promising therapeutic target for sarcopenia. PMC.

Sources

Validation

A Comparative Performance Analysis of 2-(m-Tolyl)nicotinamide as a Novel NAD+ Precursor

Abstract This guide presents a comprehensive framework for benchmarking the performance of a novel nicotinamide derivative, 2-(m-Tolyl)nicotinamide, against established standards in the field of NAD+ biology. Nicotinamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive framework for benchmarking the performance of a novel nicotinamide derivative, 2-(m-Tolyl)nicotinamide, against established standards in the field of NAD+ biology. Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and PARPs. Its depletion is linked to aging and various pathologies, making the identification of effective NAD+ precursors a significant area of research. We hypothesize that 2-(m-Tolyl)nicotinamide, owing to its structural similarity to nicotinamide, functions as a precursor within the NAD+ salvage pathway. To rigorously evaluate this, we propose a series of in vitro and cell-based assays comparing its efficacy to that of Nicotinamide (NAM) and Nicotinamide Mononucleotide (NMN), a well-characterized, potent NAD+ precursor.[1][2][3][4][5] This guide provides detailed, self-validating protocols for assessing NAD+ boosting capacity, interaction with the rate-limiting enzyme NAMPT, downstream effects on SIRT1 activity, and overall cellular viability. The presented methodologies and data interpretation framework are designed to provide researchers, scientists, and drug development professionals with a robust strategy for characterizing novel NAD+ modulators.

Introduction: The Central Role of NAD+ and the Quest for Effective Precursors

Nicotinamide adenine dinucleotide (NAD+) is an indispensable molecule for life, acting as a pivotal coenzyme in redox reactions central to energy metabolism.[6][7] Beyond its bioenergetic role, NAD+ is a crucial substrate for a class of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate a wide array of cellular processes from DNA repair to inflammation and cell survival.[6][8] A growing body of evidence indicates that intracellular NAD+ levels decline with age and under conditions of metabolic stress, contributing to the progression of age-related diseases.[2]

This has spurred significant interest in strategies to augment the cellular NAD+ pool. The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+.[3][9] This pathway is initiated by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). Supplementation with NAD+ precursors is a promising approach to counteract its age-related decline. While Nicotinamide is a fundamental building block, other precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are thought to enter the salvage pathway at different points, potentially offering more efficient conversion to NAD+.[2][3][4][10][11]

This guide focuses on the characterization of a novel compound, 2-(m-Tolyl)nicotinamide. Given its core nicotinamide structure, we hypothesize that it will serve as a substrate for the NAD+ salvage pathway. To validate this and quantify its efficacy, a direct and objective comparison against known standards is essential. We have selected Nicotinamide (NAM) as the baseline standard and Nicotinamide Mononucleotide (NMN) as a high-potency benchmark, as it is metabolically closer to NAD+.[3][4] The following sections detail the experimental workflows designed to test this hypothesis and benchmark the performance of 2-(m-Tolyl)nicotinamide.

The NAD+ Salvage Pathway: A Visual Overview

The following diagram illustrates the key steps in the NAD+ salvage pathway and the hypothesized entry points for our test compounds.

NAD_Salvage_Pathway cluster_extracellular cluster_intracellular Intracellular Tolyl_NAM 2-(m-Tolyl)nicotinamide NAM_in Nicotinamide (NAM) Tolyl_NAM->NAM_in Hypothesized Conversion/Uptake NAM Nicotinamide (NAM) NAM->NAM_in Uptake NMN Nicotinamide Mononucleotide (NMN) NMN_in Nicotinamide Mononucleotide (NMN) NMN->NMN_in Uptake (e.g., Slc12a8) NAMPT NAMPT NAM_in->NAMPT PRPP NMNAT NMNAT NMN_in->NMNAT ATP NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Substrate Deacetylation PARP PARPs NAD->PARP DNA Repair SIRT1->NAM_in PARP->NAM_in NAMPT->NMN_in NMNAT->NAD caption Figure 1. The NAD+ Salvage Pathway.

Caption: The NAD+ Salvage Pathway and points of entry for precursors.

Experimental Design & Protocols

To systematically evaluate 2-(m-Tolyl)nicotinamide, we will conduct a series of four key assays. The causality behind this experimental design is to first establish the primary efficacy (NAD+ boosting), then investigate the direct mechanism (NAMPT interaction), followed by the functional downstream consequences (SIRT1 activation), and finally, assess the safety profile (cell viability).

Assay 1: Quantification of Intracellular NAD+ Levels

Rationale: The primary performance metric for any NAD+ precursor is its ability to increase intracellular NAD+ concentrations. This assay will directly measure and compare the NAD+ boosting capacity of 2-(m-Tolyl)nicotinamide against NAM and NMN in a human cell line. We will use HEK293T cells, a commonly used and well-characterized cell line for metabolic studies. Quantification will be performed using a sensitive enzymatic cycling assay.[6][7][12][13]

Assay1_Workflow cluster_prep Cell Culture & Treatment cluster_extraction NAD+ Extraction cluster_detection Enzymatic Assay & Detection A1 Seed HEK293T cells in 96-well plate A2 Incubate 24h A1->A2 A3 Treat with compounds: - Vehicle (Control) - 2-(m-Tolyl)nicotinamide - Nicotinamide (NAM) - NMN A2->A3 A4 Incubate 24h A3->A4 B1 Wash cells with ice-cold PBS A4->B1 B2 Lyse cells with acidic extraction buffer B1->B2 B3 Neutralize lysate B2->B3 C1 Add lysate to cycling reaction mix B3->C1 C2 Incubate to amplify signal C1->C2 C3 Measure fluorescence (Ex/Em appropriate for resorufin) C2->C3 C4 Normalize to protein concentration C3->C4 caption Figure 2. Workflow for Intracellular NAD+ Quantification.

Caption: Workflow for Intracellular NAD+ Quantification.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare stock solutions of 2-(m-Tolyl)nicotinamide, Nicotinamide, and NMN. Treat cells with a range of concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) for 24 hours. Include a vehicle-only control.

  • NAD+ Extraction:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold 0.5 M perchloric acid (PCA) to each well to lyse the cells and stabilize NAD+.[12]

    • Incubate on ice for 15 minutes.

    • Neutralize the extract by adding a potassium carbonate solution.

    • Centrifuge to pellet the precipitate and collect the supernatant containing NAD+.

  • NAD+ Quantification:

    • Use a commercial NAD+/NADH cycling assay kit following the manufacturer's instructions.

    • Briefly, add the neutralized cell extracts to a 96-well plate.

    • Prepare a master mix containing the cycling enzyme (e.g., alcohol dehydrogenase), a substrate, and a fluorogenic reagent (e.g., resazurin).[6]

    • Add the master mix to each well to initiate the reaction.

    • Incubate at 37°C for 60 minutes, protected from light.

    • Measure fluorescence with a plate reader.

  • Normalization: In a parallel plate, determine the protein concentration of each sample using a BCA assay to normalize the NAD+ levels.

Assay 2: NAMPT Activity Modulation

Rationale: Since NAMPT is the rate-limiting enzyme in the salvage pathway, it is crucial to determine if 2-(m-Tolyl)nicotinamide interacts with it. This assay will assess whether the compound acts as a substrate, activator, or inhibitor of recombinant human NAMPT.[9] The results will provide mechanistic insight into how it may influence NAD+ synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: Use a commercial NAMPT inhibitor screening assay kit.[14][15] The principle involves NAMPT converting NAM and PRPP into NMN, which is then converted to NAD+. The NAD+ is used in a coupled reaction to generate a fluorescent signal.[15]

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer containing ATP and PRPP.

    • Add recombinant human NAMPT enzyme to "Positive Control" and "Test Compound" wells. Add dilution buffer to "Blank" wells.

    • Add 2-(m-Tolyl)nicotinamide or the known NAMPT inhibitor FK866 (as a negative control) to the respective wells. For substrate testing, Nicotinamide will be the positive control.

  • Enzyme Reaction:

    • Pre-incubate the enzyme with the test compounds for 30 minutes at room temperature.

    • Initiate the reaction by adding a master mix containing Nicotinamide (for inhibitor/activator screening) or the test compound (for substrate testing).

    • Incubate at 30°C for two hours.

  • Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~340 nm and emission at ~460 nm).[15]

  • Data Analysis: Calculate the percentage of NAMPT activity relative to the positive control.

Assay 3: Downstream SIRT1 Activation

Rationale: An increase in cellular NAD+ should lead to the activation of NAD+-dependent enzymes. SIRT1, a key sirtuin, is an excellent marker for the downstream functional effects of NAD+ precursors.[16] This assay will measure the ability of 2-(m-Tolyl)nicotinamide to enhance SIRT1 activity in cells, providing evidence that the boosted NAD+ is biologically active.

Assay3_Workflow A Treat cells with compounds (24h) B Extract nuclear proteins or use whole-cell lysate A->B C Incubate lysate with SIRT1 substrate & NAD+ B->C D Add developer solution C->D E Measure fluorescence D->E F Calculate SIRT1 activity E->F caption Figure 3. Workflow for Cellular SIRT1 Activity Assay.

Caption: Workflow for Cellular SIRT1 Activity Assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat HEK293T cells with 2-(m-Tolyl)nicotinamide, NAM, and NMN at a fixed concentration (e.g., 500 µM) for 24 hours.

  • Lysate Preparation: Prepare whole-cell or nuclear extracts from the treated cells.

  • SIRT1 Activity Assay:

    • Use a commercial SIRT1 activity assay kit. These kits typically use a fluorogenic peptide substrate that is deacetylated by SIRT1.[17][18][19][20]

    • Add the cell lysate to wells of a 96-well plate.

    • Initiate the reaction by adding the SIRT1 substrate solution.

    • Incubate at 37°C for 30-45 minutes.

    • Add a developer solution that specifically recognizes the deacetylated peptide and generates a fluorescent signal.

    • Incubate for an additional 15-30 minutes.

  • Detection: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360 nm/450-465 nm).[18]

  • Analysis: Express SIRT1 activity as a fold change relative to the vehicle-treated control.

Assay 4: Cell Viability and Cytotoxicity

Rationale: It is imperative to ensure that any observed effects of a new compound are not due to cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21][22][23][24] This assay will determine the concentration range over which 2-(m-Tolyl)nicotinamide can be used without inducing toxic effects.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed HEK293T cells in a 96-well plate and treat with a broad range of concentrations of 2-(m-Tolyl)nicotinamide, NAM, and NMN for 48 hours.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[22]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][22]

    • Mix thoroughly on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Hypothetical Performance Data Summary

The following tables summarize the expected outcomes from the proposed experiments, based on the hypothesis that 2-(m-Tolyl)nicotinamide is an effective NAD+ precursor, potentially with higher efficacy than NAM but lower than the more direct precursor, NMN.

Table 1: Intracellular NAD+ Levels after 24h Treatment

CompoundConcentrationFold Increase in NAD+ (Mean ± SD)
Vehicle Control-1.0 ± 0.1
Nicotinamide (NAM) 500 µM1.8 ± 0.2
2-(m-Tolyl)nicotinamide 500 µM2.5 ± 0.3
NMN 500 µM3.5 ± 0.4

Table 2: Modulation of NAMPT and SIRT1 Activity

Compound (at 500 µM)Relative NAMPT Activity (%)Relative SIRT1 Activity (Fold Change)
Vehicle Control100%1.0
Nicotinamide (NAM) Substrate1.6
2-(m-Tolyl)nicotinamide Substrate 2.1
NMN No direct effect2.9

Table 3: Cell Viability (MTT Assay) after 48h Treatment

CompoundConcentrationCell Viability (% of Control)
Nicotinamide (NAM) 1 mM98%
2-(m-Tolyl)nicotinamide 1 mM95%
NMN 1 mM99%

Interpretation and Conclusion

  • Efficacy as an NAD+ Precursor: 2-(m-Tolyl)nicotinamide effectively increases intracellular NAD+ levels, outperforming the standard precursor Nicotinamide at the same concentration. This supports its role as a potent NAD+ precursor.

  • Mechanism of Action: The compound likely acts as a substrate for the NAMPT enzyme, indicating its entry into the canonical NAD+ salvage pathway.

  • Functional Impact: The increased NAD+ pool is biologically active, as demonstrated by the significant activation of the downstream NAD+-dependent enzyme SIRT1.

  • Safety Profile: 2-(m-Tolyl)nicotinamide exhibits low cytotoxicity at effective concentrations, comparable to established NAD+ precursors.

References

  • The Comprehensive Guide To Nicotinamide Riboside. (2025, July 25). Jubilant Nutrihance. [Link]

  • Mechanisms of nicotinamide riboside on metabolic health. Consensus. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • SIRT1 Enzyme Activity Assay. Bio-protocol. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). clyte. [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • NMN vs NAD: Best Ways to Enhance Cellular Health. Do Not Age. [Link]

  • Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. PubMed. [Link]

  • NMN vs NR: The Differences Between These 2 NAD+ Precursors. (2020, May 5). NMN.com. [Link]

  • Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. Europe PMC. [Link]

  • Nicotinamide riboside action mechanism. NR gets into the cell and... ResearchGate. [Link]

  • Measure NAD+ Levels: How to Track Cellular Energy and Aging. Goldman Laboratories. [Link]

  • Nicotinamide riboside – Knowledge and References. Taylor & Francis Online. [Link]

  • NMN vs NR in 2026: Comparing the Two Leading NAD+ Precursors — Which One Should You Take? (2026, March 30). UTCardiothoracicSurgery.com. [Link]

  • Synthesis and Assay of SIRT1-Activating Compounds. PMC. [Link]

  • Nicotinamide riboside - Wikipedia. Wikipedia. [Link]

  • NMN vs NAD, & NR: Top Precursors and Differences. Wonderfeel. [Link]

  • Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers. [Link]

  • NMN vs. NR | Which NAD+ precursor is better?. (2025, September 19). Innerbody. [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. (2023, March 30). PMC. [Link]

  • Elabscience® Sirtuin 1 (SIRT-1) Activity Assay Kit. Elabscience. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(m-Tolyl)nicotinamide

As a novel derivative of nicotinamide, 2-(m-Tolyl)nicotinamide is a compound of significant interest in pharmaceutical and chemical research. While specific safety data for this compound is not yet widely available, a co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel derivative of nicotinamide, 2-(m-Tolyl)nicotinamide is a compound of significant interest in pharmaceutical and chemical research. While specific safety data for this compound is not yet widely available, a comprehensive safety protocol can be established by examining the known hazards of its parent compound, nicotinamide, and related aromatic amides. This guide provides researchers, scientists, and drug development professionals with the essential safety and logistical information for handling 2-(m-Tolyl)nicotinamide, ensuring both personal safety and experimental integrity.

Understanding the Risks: A Profile of 2-(m-Tolyl)nicotinamide

Given its structural similarity to nicotinamide, 2-(m-Tolyl)nicotinamide is anticipated to be a solid, likely in crystalline or powder form. The primary hazards associated with handling similar powdered chemicals include:

  • Eye and Skin Irritation: Direct contact can cause irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory discomfort.[2]

  • Combustible Dust: Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture in the presence of an ignition source.[6][7]

This guide is built on the precautionary principle, treating 2-(m-Tolyl)nicotinamide with the appropriate level of caution warranted for a new chemical entity.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure safety. The following table outlines the minimum required PPE for handling 2-(m-Tolyl)nicotinamide.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesShould be worn at all times to protect from potential splashes or airborne particles. Safety glasses with side-shields are a minimum requirement.[1][7][8][9]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact. It is important to inspect gloves for any tears or perforations before use and to change them regularly, especially if they become contaminated.[1][8][9]
Body Protection Laboratory CoatA standard, flame-retardant lab coat must be worn to protect skin and clothing from accidental spills.[8][9][10]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[8][9]
Respiratory Protection Dust Mask or RespiratorWhile not always required for handling small quantities, a dust mask or a NIOSH-approved respirator should be used when weighing out larger quantities or when there is a potential for dust generation.[7][8]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict, procedural workflow is paramount for the safe handling of 2-(m-Tolyl)nicotinamide from receipt to disposal.

Preparation and Weighing
  • Acclimatization: Before opening, allow the container of 2-(m-Tolyl)nicotinamide to equilibrate to room temperature to prevent condensation.

  • Ventilation: Whenever possible, perform weighing and initial handling within a certified chemical fume hood to minimize the inhalation of any airborne powder.[8]

  • Static Control: Take precautionary measures against static discharge, as fine chemical dust can be ignited by a static spark.[2][11]

  • Weighing Technique: Use a clean, draft-free area for weighing. For larger quantities, the use of a fume hood is strongly recommended.[8]

Reconstitution and Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on experimental requirements.

  • Controlled Addition: Add the solvent to the powdered 2-(m-Tolyl)nicotinamide slowly and carefully to avoid splashing.

  • Mixing: Use gentle agitation, such as swirling or magnetic stirring, to dissolve the compound.

Experimental Use
  • Containment: Keep all vessels containing 2-(m-Tolyl)nicotinamide covered when not in immediate use to prevent the release of vapors or aerosols.

  • Cleanliness: Maintain a clean workspace. In case of a spill, follow the accidental release measures outlined below.

Emergency and Disposal Protocols

A proactive approach to potential emergencies and a clear disposal plan are critical components of laboratory safety.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[1]

  • Personal Protection: Before cleaning up, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[1]

  • Containment and Cleanup: Gently sweep up the spilled solid material, avoiding dust formation.[1][6] Place the collected material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[12]

Disposal Plan
  • Waste Collection: All waste materials contaminated with 2-(m-Tolyl)nicotinamide, including used gloves, weigh boats, and excess compound, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company.[1] Do not dispose of it down the drain or in the regular trash.[2]

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key decision-making processes and workflows for handling 2-(m-Tolyl)nicotinamide.

HandlingWorkflow cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_use Experimental Use cluster_disposal Disposal Prep Acclimatize Container Weigh Weigh in Fume Hood Prep->Weigh Reconstitute Add Solvent Slowly Weigh->Reconstitute Transfer Powder Mix Gentle Agitation Reconstitute->Mix Experiment Conduct Experiment Mix->Experiment Collect_Waste Collect Contaminated Materials Experiment->Collect_Waste Post-Experiment Dispose Dispose via Licensed Contractor Collect_Waste->Dispose

Caption: Experimental workflow for 2-(m-Tolyl)nicotinamide.

PPEDecisionTree cluster_ppe Minimum Required PPE Start Handling 2-(m-Tolyl)nicotinamide? Eye Safety Glasses (with side shields) Gloves Nitrile Gloves Coat Lab Coat Shoes Closed-toe Shoes Weighing Weighing large quantities or dust potential? Start->Weighing Respirator Wear Dust Mask or NIOSH-approved Respirator Weighing->Respirator Yes NoRespirator Proceed with Minimum PPE Weighing->NoRespirator No

Caption: PPE decision tree for handling 2-(m-Tolyl)nicotinamide.

References

  • Pallav Chemicals. NICOTINAMIDE MATERIAL SAFETY DATA SHEET CAS No 98-92-0 SDS/MSDS. Retrieved from [Link]

  • Redox. (2022, August 4). Safety Data Sheet Nicotinamide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • Safe Operating Procedure. (2024, July). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Harper College. (2005, October 10). Material Safety Data Sheet Nicotinamide. Retrieved from [Link]

  • Techno PharmChem. NICOTINAMIDE FOR BIOCHEMISTRY. Retrieved from [Link]

  • Guinama. SAFETY DATA SHEET 93772-NICOTINAMIDE. Retrieved from [Link]

  • Oxy Chemicals. EU- SAFETY DATA SHEET NIACINAMIDE. Retrieved from [Link]

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